2,2-Dimethyl-6-nitro-chroman-4-one
Description
Structure
2D Structure
Properties
IUPAC Name |
2,2-dimethyl-6-nitro-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-11(2)6-9(13)8-5-7(12(14)15)3-4-10(8)16-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWGQIKSBYQUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563874 | |
| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111478-49-0 | |
| Record name | 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111478-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2,2-Dimethyl-6-nitro-chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethyl-6-nitro-chroman-4-one is a heterocyclic organic compound belonging to the chroman-4-one class of molecules. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, known to be a constituent of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance based on the activities of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information from close analogs to provide a foundational resource for researchers.
Chemical Properties
This compound is a derivative of the chroman-4-one core, characterized by two methyl groups at the 2-position and a nitro group at the 6-position of the aromatic ring. These substitutions are expected to influence its physicochemical and biological properties.
Identity and Structure
-
IUPAC Name: 2,2-Dimethyl-6-nitro-2,3-dihydro-4H-chromen-4-one[2]
-
Synonyms: this compound[2]
-
Molecular Weight: 221.21 g/mol
-
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source/Method |
| Physical Form | Pale-yellow to yellow-brown solid. | [3] |
| Melting Point | Not available. A structurally similar compound, 6-nitro-2-pentylchroman-4-one, has a melting point of 81-83 °C.[4] | Analog Data |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated. | General Chemical Principles |
| Purity | ≥97% (Commercially available). | [3] |
| Storage | Room temperature. | [3] |
Spectroscopic Data (Predicted)
Detailed experimental spectra for this compound are not widely published. The data presented here are predicted based on established spectroscopic principles and data from analogous chroman-4-one derivatives.[5][6]
¹H NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Frequency: 500 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.1 | d | 1H | H-5 |
| ~8.0-7.8 | dd | 1H | H-7 |
| ~7.0-6.8 | d | 1H | H-8 |
| ~2.8 | s | 2H | H-3 |
| ~1.5 | s | 6H | 2 x CH₃ |
¹³C NMR Spectroscopy (Predicted)
-
Solvent: CDCl₃
-
Frequency: 125 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C-4 (C=O) |
| ~165 | C-8a |
| ~142 | C-6 |
| ~130 | C-5 |
| ~124 | C-7 |
| ~120 | C-4a |
| ~118 | C-8 |
| ~80 | C-2 |
| ~49 | C-3 |
| ~26 | 2 x CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong | C=O Stretch (Ketone) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1520, 1340 | Strong | N-O Stretch (Nitro group) |
| ~1250 | Strong | C-O-C Stretch (Ether) |
Mass Spectrometry (Predicted)
| m/z | Relative Intensity | Assignment |
| 221 | Moderate | [M]⁺ (Molecular Ion) |
| 206 | High | [M - CH₃]⁺ |
| 178 | High | [M - C₃H₇]⁺ (from cleavage of the heterocyclic ring) |
| 165 | High | [M - NO₂ - H]⁺ |
| 150 | High | [C₈H₆O₂]⁺ (from Retro-Diels-Alder reaction) |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A general and efficient method for the synthesis of 2-alkyl-chroman-4-ones involves a base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[4] This can be effectively carried out using microwave irradiation.
Starting Materials:
-
2'-Hydroxy-5'-nitroacetophenone
-
Acetone
-
Diisopropylamine (DIPA) or another suitable base (e.g., pyrrolidine)
-
Ethanol
-
Dichloromethane
-
1 M Hydrochloric acid
-
10% Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a solution of 2'-hydroxy-5'-nitroacetophenone (1.0 eq) in ethanol, add acetone (1.1 eq) and diisopropylamine (1.1 eq).
-
Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic phase successively with 10% aqueous sodium hydroxide, 1 M aqueous hydrochloric acid, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 111478-49-0 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 2,2-Dimethyl-6-nitro-chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-6-nitro-chroman-4-one is a heterocyclic organic compound belonging to the chroman-4-one class. Chroman-4-ones are a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities. The incorporation of a nitro group at the 6-position of the chroman-4-one core is of particular interest for its potential to modulate the electronic properties and biological activity of the molecule. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, with a focus on its prospective role in anticancer drug development.
Chemical Identity
The nomenclature and key identifiers for the compound of interest are detailed below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-one[1] |
| CAS Number | 111478-49-0[1] |
| Molecular Formula | C₁₁H₁₁NO₄ |
| Molecular Weight | 221.21 g/mol |
| Chemical Structure | (See Figure 1) |
Physicochemical Properties
While specific experimental data for this compound is limited, the following table summarizes available and predicted physicochemical properties.
| Property | Value | Source |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents. | |
| Storage Temperature | Room temperature |
Synthesis
A general and efficient method for the synthesis of chroman-4-one derivatives involves a base-promoted aldol condensation followed by an intramolecular oxa-Michael addition. This can be effectively carried out using microwave irradiation.
General Experimental Protocol for the Synthesis of Chroman-4-ones:
A solution of the appropriate 2'-hydroxyacetophenone (1 equivalent), a suitable aldehyde (1.1 equivalents), and a base such as N,N-diisopropylethylamine (DIPA) (1.1 equivalents) in ethanol is subjected to microwave irradiation at 160-170 °C for 1-2 hours.[2] Following the reaction, the mixture is diluted with a suitable organic solvent like dichloromethane and washed successively with aqueous sodium hydroxide, aqueous hydrochloric acid, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired chroman-4-one.[3]
To synthesize this compound, 2'-hydroxy-5'-nitroacetophenone would be a suitable starting material.
Spectroscopic Data
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | d | 1H | H-5 |
| ~8.2-8.4 | dd | 1H | H-7 |
| ~7.0-7.2 | d | 1H | H-8 |
| ~2.8 | s | 2H | H-3 |
| ~1.5 | s | 6H | 2 x CH₃ |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C-4 (C=O) |
| ~165 | C-8a |
| ~145 | C-6 |
| ~128 | C-5 |
| ~125 | C-7 |
| ~120 | C-4a |
| ~118 | C-8 |
| ~80 | C-2 |
| ~45 | C-3 |
| ~25 | 2 x CH₃ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Ketone) |
| ~1520, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O Stretch (Ether) |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 221. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and cleavage of the heterocyclic ring.
Potential Biological Activity and Therapeutic Applications
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds.[5] Derivatives of chroman-4-one have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.
Anticancer Potential
Several studies have highlighted the potential of chroman-4-one derivatives as anticancer agents.[5][6] The introduction of a nitro group, an electron-withdrawing substituent, at the 6-position is anticipated to enhance the cytotoxic activity. Research on related nitro-substituted chromanones has shown promising antiproliferative effects against various cancer cell lines.[3]
One of the potential mechanisms of action for chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[2][3] Inhibition of SIRT2 can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis in cancer cells.
Experimental Protocol for In Vitro Anticancer Activity Evaluation:
Cell Culture: Human cancer cell lines (e.g., breast cancer MCF-7, lung carcinoma A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT or SRB Assay):
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate to allow the formation of formazan crystals. For the SRB assay, fix the cells with trichloroacetic acid.
-
Solubilize the formazan crystals with a solubilizing agent or stain the fixed cells with SRB dye.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Signaling Pathway and Experimental Workflow
The potential mechanism of action of this compound as a SIRT2 inhibitor and its downstream effects can be visualized in the following diagrams.
Caption: Proposed anticancer signaling pathway of this compound.
References
An In-depth Technical Guide to 2,2-Dimethyl-6-nitro-chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2,2-Dimethyl-6-nitro-chroman-4-one. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.
Core Compound Properties
This compound is a heterocyclic compound belonging to the chroman-4-one class. The presence of a nitro group, an electron-withdrawing substituent, at the 6-position is anticipated to significantly influence its chemical reactivity and biological activity.
| Property | Data |
| Molecular Weight | 221.21 g/mol |
| Chemical Formula | C₁₁H₁₁NO₄[1] |
| CAS Number | 111478-49-0[1] |
| IUPAC Name | This compound[1] |
| Synonyms | 2,2-Dimethyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-one[1] |
| Physical Form | Pale-yellow to Yellow-brown Solid |
| Purity | Typically around 97% |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a base-mediated intramolecular oxa-Michael addition. The following protocol is adapted from the synthesis of analogous 6-nitro-chroman-4-ones.[2][3]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2'-Hydroxy-5'-nitroacetophenone
-
Acetone
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
-
Procedure:
-
In a microwave-safe vessel, dissolve 2'-hydroxy-5'-nitroacetophenone (1.0 eq) in ethanol.
-
Add an excess of acetone (which serves as both reactant and solvent) and diisopropylamine (DIPA) (1.1 eq).
-
Seal the vessel and subject the reaction mixture to microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.
-
Logical Workflow for Synthesis
Biological Activity and Potential Applications
Chroman-4-one scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[4][5] Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[4]
3.1. Sirtuin 2 (SIRT2) Inhibition
A significant area of interest for chroman-4-one derivatives is the inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[4] Studies on similar chroman-4-ones have indicated that electron-withdrawing substituents at the 6- and 8-positions are favorable for potent SIRT2 inhibition.[3] The nitro group at the 6-position of this compound makes it a promising candidate for SIRT2 inhibition. The inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[4]
Signaling Pathway of SIRT2 Inhibition
3.2. Antimicrobial Activity
The presence of a nitro group is a key feature in many antimicrobial drugs.[6] Nitroaromatic compounds often exhibit their antimicrobial effects through the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. This suggests that this compound may possess antibacterial or antifungal properties.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a cancer cell line.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the resulting formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[4]
-
Spectral Data Interpretation
-
¹H NMR: The aromatic protons are expected to show characteristic splitting patterns based on their positions relative to the nitro group. The methylene protons at the 3-position typically appear as a singlet around 2.70 ppm. The gem-dimethyl protons at the 2-position will also produce a characteristic singlet.
-
¹³C NMR: The carbonyl carbon (C-4) will be observed downfield. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group.
Conclusion
This compound is a compound of significant interest for drug discovery, particularly in the areas of oncology and infectious diseases. Its synthesis is achievable through established methods, and its structural features suggest a strong potential for biological activity, most notably as a SIRT2 inhibitor. Further investigation into its pharmacological properties is warranted to explore its therapeutic potential.
References
- 1. pschemicals.com [pschemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 7. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 2,2-Dimethyl-6-nitro-chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway for 2,2-dimethyl-6-nitro-chroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a base-catalyzed reaction between 2'-hydroxy-5'-nitroacetophenone and acetone, proceeding via an aldol condensation followed by an intramolecular oxa-Michael addition. This method, particularly when assisted by microwave irradiation, offers an efficient route to the target chroman-4-one derivative.
Core Synthesis Pathway
The primary route for synthesizing this compound involves the reaction of 2'-hydroxy-5'-nitroacetophenone with acetone in the presence of a base. The electron-withdrawing nitro group at the 5'-position of the acetophenone starting material facilitates the reaction, generally leading to good yields.
Reaction Scheme:
Caption: Overall synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue. The yield for the target compound is an estimate based on similar reactions reported in the literature, as a specific yield has not been published.
| Compound | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2'-Hydroxy-5'-nitroacetophenone, Acetone | Pyrrolidine/Toluene | 90 | 3 | ~57* | [1] |
| 2,2-Dimethyl-4-oxochromane-6-carbonitrile | 3-Acetyl-4-hydroxybenzonitrile, Acetone | Pyrrolidine/Toluene | 90 | 3 | 57 | [1] |
| General 2-Alkyl-chroman-4-ones | Substituted 2'-hydroxyacetophenones, Aldehydes | DIPA/Ethanol (Microwave) | 170 | 1 | 43-88 | [2][3] |
* Estimated yield based on the synthesis of 2,2-dimethyl-4-oxochromane-6-carbonitrile, which features a similarly electron-withdrawing substituent at the 6-position.[1]
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound, adapted from procedures for similar chroman-4-one syntheses.[1]
Materials:
-
2'-Hydroxy-5'-nitroacetophenone
-
Acetone
-
Pyrrolidine
-
Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash column chromatography setup
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
To a solution of 2'-hydroxy-5'-nitroacetophenone (1.0 eq) in toluene, add acetone (1.3 eq) and pyrrolidine (0.3 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a reflux condenser and heat the solution at 90°C for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Reaction Mechanism
The synthesis proceeds through a two-step mechanism: a base-catalyzed aldol condensation followed by an intramolecular oxa-Michael addition.
Caption: Key steps in the reaction mechanism.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for synthesis and purification.
References
- 1. Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation. | Sigma-Aldrich [sigmaaldrich.com]
Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 2,2-Dimethyl-6-nitro-chroman-4-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] This technical guide delves into the core mechanism of action of a specific derivative, 2,2-Dimethyl-6-nitro-chroman-4-one. While direct experimental data for this precise molecule is limited in the public domain, this document synthesizes available structure-activity relationship (SAR) data for closely related analogs to postulate its primary mechanism of action, supported by relevant experimental context.
Postulated Core Mechanism of Action: Selective Sirtuin 2 (SIRT2) Inhibition
Based on extensive research into the chroman-4-one class of compounds, the primary mechanism of action for this compound is hypothesized to be the selective inhibition of Sirtuin 2 (SIRT2).[1][3] SIRT2 is a member of the sirtuin family of NAD+-dependent deacetylases that play crucial roles in cell cycle regulation, tumorigenesis, and neurodegenerative diseases.[3]
The structural features of this compound strongly support its potential as a SIRT2 inhibitor:
-
The Chroman-4-one Core: The fundamental chroman-4-one scaffold is a recognized pharmacophore for SIRT2 inhibition.[3]
-
6-Nitro Substitution: Structure-activity relationship studies have demonstrated that electron-withdrawing groups at the 6-position of the chroman-4-one ring are favorable for potent SIRT2 inhibitory activity. The nitro group (-NO2) is a strong electron-withdrawing group, suggesting it enhances the compound's interaction with the SIRT2 active site.[3]
-
Carbonyl Group at Position 4: The carbonyl group at the 4-position is crucial for the inhibitory activity of chroman-4-ones against SIRT2.[3]
-
2,2-Dimethyl Substitution: While the influence of the gem-dimethyl substitution at the 2-position on SIRT2 inhibition is not explicitly detailed in the available literature, substitutions at this position are known to modulate the biological activity of chroman-4-ones.[3]
Signaling Pathway and Cellular Consequences
The inhibition of SIRT2 by this compound is expected to trigger a cascade of downstream cellular events. A primary substrate of SIRT2 is α-tubulin. Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, particularly in cancer cells.
Diagram: Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound via SIRT2 inhibition.
Quantitative Data Summary
Direct quantitative data for this compound is not available in the reviewed literature. However, the table below presents data for a structurally related analog, 6-Nitro-2-pentylchroman-4-one , to provide context for the potential potency of this class of compounds.
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| 6-Nitro-2-pentylchroman-4-one | SIRT2 | Fluorescence-based | Not explicitly stated, but potent inhibition reported | [3] |
Experimental Protocols
To validate the hypothesized mechanism of action of this compound, the following key experimental protocols would be essential.
SIRT2 Inhibition Assay (Fluorescence-based)
This assay would quantify the direct inhibitory effect of the compound on SIRT2 enzymatic activity.
-
Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT2. The addition of a developer solution stops the reaction and releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the SIRT2 activity.
-
Methodology:
-
Recombinant human SIRT2 enzyme is incubated with varying concentrations of this compound.
-
The fluorogenic acetylated peptide substrate is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developer solution containing a protease is added to stop the deacetylation reaction and generate the fluorescent signal.
-
Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cellular Thermal Shift Assay (CETSA)
CETSA would confirm the direct binding of the compound to SIRT2 in a cellular context.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
-
Methodology:
-
Intact cells are treated with this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble SIRT2 at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve of SIRT2 in the presence of the compound indicates direct binding.
-
Western Blot Analysis for α-Tubulin Acetylation
This experiment would assess the downstream cellular effect of SIRT2 inhibition.
-
Principle: Western blotting is used to detect the levels of acetylated α-tubulin in cells treated with the compound.
-
Methodology:
-
Cultured cells (e.g., a cancer cell line) are treated with various concentrations of this compound for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).
-
Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
The relative intensity of the acetylated α-tubulin band is quantified.
-
Diagram: Experimental Workflow for Mechanism of Action Validation
Caption: Workflow for validating the mechanism of action of this compound.
Conclusion
While direct experimental evidence for this compound is not yet prevalent in the scientific literature, a strong hypothesis for its mechanism of action can be formulated based on the well-established structure-activity relationships of the chroman-4-one scaffold. The presence of a 6-nitro group, a key feature for potent SIRT2 inhibition, points towards its role as a selective SIRT2 inhibitor. The outlined experimental protocols provide a clear roadmap for the validation of this hypothesized mechanism and the further characterization of this promising compound for potential therapeutic applications in oncology and neurodegenerative disorders. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this compound.
References
Spectroscopic and Synthetic Profile of 2,2-Dimethyl-6-nitro-chroman-4-one: A Technical Guide for Researchers
Introduction
2,2-Dimethyl-6-nitro-chroman-4-one is a heterocyclic compound belonging to the chromanone class of molecules. The chroman-4-one scaffold is a significant structural motif in a variety of biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. The presence of a nitro group on the aromatic ring is expected to influence its electronic properties and potential biological activity, making it a compound of interest for medicinal chemistry and drug discovery research. This technical guide provides a summary of its predicted spectroscopic data and a plausible synthetic route to facilitate its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the chroman-4-one core and general principles of NMR, IR, and mass spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.65 | d | 1H | H-5 |
| ~8.25 | dd | 1H | H-7 |
| ~7.05 | d | 1H | H-8 |
| ~2.80 | s | 2H | H-3 |
| ~1.50 | s | 6H | 2 x CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C-4 (C=O) |
| ~165 | C-8a |
| ~142 | C-6 |
| ~129 | C-5 |
| ~125 | C-7 |
| ~120 | C-4a |
| ~118 | C-8 |
| ~80 | C-2 |
| ~49 | C-3 |
| ~26 | 2 x CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1690 | Strong | C=O Stretch (Ketone) |
| ~1610, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1520 | Strong | Asymmetric N-O Stretch (Nitro) |
| ~1345 | Strong | Symmetric N-O Stretch (Nitro) |
| ~1260 | Strong | Aryl-O Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 221 | High | [M]⁺ (Molecular Ion) |
| 206 | Moderate | [M - CH₃]⁺ |
| 175 | Moderate | [M - NO₂]⁺ |
| 165 | High | [M - C₄H₈]⁺ (from retro-Diels-Alder) |
| 120 | Moderate | [C₇H₄O₂]⁺ |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are based on established methods for analogous compounds.
Synthesis Protocol: Acid-Catalyzed Cyclization of a Phenol with an α,β-Unsaturated Acid
A plausible and commonly employed method for the synthesis of 2,2-dimethylchroman-4-ones involves the reaction of a substituted phenol with 3,3-dimethylacrylic acid in the presence of a strong acid catalyst.
-
Materials:
-
4-Nitrophenol
-
3,3-Dimethylacrylic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
-
Procedure:
-
To a stirred solution of 4-nitrophenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or neat), add 3,3-dimethylacrylic acid (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., polyphosphoric acid, a sufficient amount to ensure stirring).
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
-
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product for ¹H NMR and 20-25 mg for ¹³C NMR in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Record the NMR spectra on a 400 or 500 MHz spectrometer. For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, acquire a proton-decoupled spectrum.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid product with dry potassium bromide. Alternatively, dissolve a small amount of the sample in a volatile solvent like dichloromethane and cast a thin film on a salt plate (NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Scan a mass range of m/z 50-500 to obtain the mass spectrum.
-
Synthetic Pathway Diagram
The following diagram illustrates a plausible synthetic pathway for this compound.
Caption: Plausible synthesis of this compound.
An In-depth Technical Guide to the NMR Analysis of 2,2-Dimethyl-6-nitro-chroman-4-one
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2,2-Dimethyl-6-nitro-chroman-4-one, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and NMR Data
The structural elucidation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. The presence of a nitro group at the C-6 position significantly influences the chemical shifts of the aromatic protons and carbons.
¹H NMR Spectral Data
The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic, methylene, and methyl protons. The substitution pattern on the aromatic ring of 6-substituted 2,2-dimethylchroman-4-one derivatives leads to predictable coupling constants.[1] Specifically, the coupling constants (J) are expected to show values of J5,7 from 1.6 to 2.4 Hz and J7,8 from 8.0 to 8.6 Hz.[1] The methylene group at the 3-position is deshielded by the adjacent carbonyl and alkoxy groups, with its signal appearing around 2.70 ppm.[1] The gem-dimethyl groups at the 2-position typically resonate at approximately 1.40–1.50 ppm.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~8.6 - 8.7 | d | ~2.5 |
| H-7 | ~8.3 - 8.4 | dd | ~8.8, 2.5 |
| H-8 | ~7.2 - 7.3 | d | ~8.8 |
| -CH₂- (C-3) | ~2.8 | s | - |
| -C(CH₃)₂ (C-2) | ~1.5 | s | - |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data is based on the analysis of 6-substituted 2,2-dimethylchroman-4-one derivatives.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carbonyl function.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (C-4) | ~190 |
| C-O (C-8a) | ~160 |
| C-NO₂ (C-6) | ~145 |
| C-5 | ~130 |
| C-7 | ~125 |
| C-4a | ~120 |
| C-8 | ~118 |
| C-O (C-2) | ~78 |
| -CH₂- (C-3) | ~48 |
| -C(CH₃)₂ (C-2) | ~25 |
Note: The chemical shifts are approximate and based on general knowledge of similar structures and can vary based on the solvent and experimental conditions.
Experimental Protocol for NMR Analysis
The following protocol outlines a standard procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
2.1. Materials and Equipment
-
Sample: this compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
NMR Tubes: 5 mm diameter, high-precision.
-
NMR Spectrometer: A 300 MHz or higher field spectrometer.
2.2. Sample Preparation
-
Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.
-
Vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer the solution to an NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
For ¹³C NMR:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Acquire the FID.
-
2.4. Data Processing
-
Apply a Fourier transform to the acquired FID.
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Identify the chemical shifts of all carbon atoms in the ¹³C NMR spectrum.
Visualizations
Molecular Structure and Key NMR Correlations
Caption: Molecular structure and key NMR assignments for this compound.
Experimental Workflow for NMR Analysis
Caption: General experimental workflow for NMR analysis of organic compounds.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 2,2-Dimethyl-6-nitro-chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2,2-Dimethyl-6-nitro-chroman-4-one. The information herein is curated for professionals in research and development who utilize spectroscopic techniques for molecular characterization. This document outlines the principal vibrational modes, presents data in a structured format, details experimental protocols, and includes visual diagrams to illustrate key concepts and workflows.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound can be obtained. For this compound, the IR spectrum is characterized by the distinct vibrational frequencies of its key functional groups: the nitro group (NO₂), the carbonyl group (C=O) of the chromanone ring, the aromatic ring, and the aliphatic dimethyl group.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic IR absorption bands for this compound. These values are based on established group frequency correlations and data from analogous compounds.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3100 - 3000 | Medium - Weak | Aromatic C-H Stretch |
| ~2980 - 2850 | Medium | Aliphatic C-H Stretch (from dimethyl group) |
| ~1680 - 1700 | Strong | C=O Stretch (ketone in chromanone ring) |
| ~1600, ~1475 | Medium - Weak | Aromatic C=C Ring Stretch |
| ~1550 - 1475 | Strong | Asymmetric NO₂ Stretch[1] |
| ~1360 - 1290 | Strong | Symmetric NO₂ Stretch[1] |
| ~1300 - 1000 | Medium | C-O-C Stretch (ether in chromanone ring) |
| ~890 - 835 | Medium | NO₂ Bending[2] |
Key Spectral Features and Interpretation
The IR spectrum of this compound is expected to be dominated by several strong absorption bands that are highly indicative of its structure.
-
Nitro Group (NO₂): The presence of the nitro group is readily identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[1][2] The asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretch is observed between 1360-1290 cm⁻¹.[1] A medium intensity peak for the NO₂ bending vibration is also expected around 890-835 cm⁻¹.[2]
-
Carbonyl Group (C=O): A strong, sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone within the chroman-4-one scaffold.[3][4] Conjugation with the aromatic ring may slightly lower this frequency.
-
Aromatic and Aliphatic C-H Stretches: The spectrum will also feature absorptions corresponding to C-H stretching vibrations. The aromatic C-H stretches are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches from the gem-dimethyl group will appear just below 3000 cm⁻¹.[5]
-
Aromatic Ring: The vibrations of the benzene ring will produce characteristic bands in the 1600-1450 cm⁻¹ region.[3]
Experimental Protocol for Infrared Spectroscopy
The following provides a generalized methodology for obtaining the IR spectrum of a solid sample like this compound.
Objective: To acquire a high-quality infrared spectrum of the analyte for functional group identification and structural confirmation.
Materials and Equipment:
-
This compound sample
-
Fourier Transform Infrared (FTIR) Spectrometer with a detector (e.g., DTGS)
-
Sample holder (e.g., Attenuated Total Reflectance (ATR) crystal, KBr press)
-
Spatula
-
Agate mortar and pestle (if preparing a KBr pellet)
-
Potassium Bromide (KBr), spectroscopy grade (if preparing a KBr pellet)
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lens tissue
Procedure:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Perform a background scan to obtain a spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.
-
-
Sample Preparation (ATR Method - Recommended for ease of use):
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a soft tissue dampened with a suitable solvent and allow it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Carefully remove the pellet from the press and place it in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Place the sample holder in the spectrometer's sample compartment.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
-
Data Processing and Analysis:
-
Process the resulting spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the wavenumbers of the major absorption peaks.
-
Correlate the observed peaks with the characteristic vibrational frequencies of the functional groups present in this compound.
-
Visualizing the Workflow and Molecular Vibrations
To further clarify the experimental and analytical process, the following diagrams are provided.
Caption: A flowchart illustrating the typical workflow for obtaining and analyzing an IR spectrum.
Caption: Correlation of functional groups in the molecule with their characteristic IR absorption regions.
References
2,2-Dimethyl-6-nitro-chroman-4-one biological activity
An In-depth Technical Guide on the Biological Activity of 2,2-Dimethyl-6-nitro-chroman-4-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1] Classified as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for the design of novel therapeutic agents.[1][2] Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyran ring. This core can be extensively modified, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1]
This technical guide provides a comprehensive overview of the biological activities associated with the chroman-4-one scaffold, with a particular focus on the anticipated impact of 2,2-dimethyl and 6-nitro substitutions. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes data from closely related analogs to project its potential biological profile. The presence of a nitro group, a strong electron-withdrawing substituent, at the 6-position has been noted to be favorable for certain biological activities, such as the inhibition of Sirtuin 2 (SIRT2).[3][4]
Predicted Biological Activities
Based on structure-activity relationship studies of various chroman-4-one derivatives, this compound is predicted to exhibit several key biological activities:
-
Anticancer Activity: The chroman-4-one skeleton is a common feature in compounds with antiproliferative effects against various cancer cell lines.[5][6][7] The nitro group may enhance this activity, potentially through mechanisms involving the inhibition of enzymes like SIRT2, which are implicated in cell cycle regulation and tumorigenesis.[3][4]
-
Anti-inflammatory Activity: Chroman-4-one derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[8][9][10] This is often achieved through the modulation of key signaling pathways like NF-κB and MAPK.[1][9][10]
-
Antimicrobial Activity: Various substituted chroman-4-ones have demonstrated efficacy against a range of pathogenic bacteria and fungi.[11][12][13] The specific substitutions on the chroman-4-one ring system play a crucial role in determining the spectrum and potency of antimicrobial action.[14][15]
Quantitative Data Presentation
The following tables summarize the quantitative biological activity data for a selection of chroman-4-one derivatives, providing a comparative basis for predicting the potential efficacy of this compound.
Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
| 3-Benzylideneflavanone | Caco-2, HT-29 | IC50 | 8 - 20 | [16] |
| 3-Benzylidenechromanone | Caco-2, HT-29 | IC50 | 15 - 30 | [16] |
| 6,8-Dibromo-2-pentylchroman-4-one | - | IC50 (SIRT2) | 1.5 | [3][4] |
| 6-Nitro-2-pentylchroman-4-one | - | % Inhibition (SIRT2 at 200 µM) | 58 | [3] |
| 3-Chlorophenylchromanone with 2-methylpyrazoline | A549 | IC50 | - | [7] |
Table 2: Anti-inflammatory Activity of Selected Chroman-4-one Derivatives
| Compound/Derivative | Assay | Activity Metric | Value (µM) | Reference |
| 2-(2-phenethyl)chromone derivatives | NO production inhibition in RAW264.7 cells | IC50 | 7.0–12.0 | [1] |
| 4-Ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one | NO production inhibition in RAW 264.7 cells | - | - | [10] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide | TNF-α-induced ICAM-1 expression | - | - | [8] |
Table 3: Antimicrobial Activity of Selected Chroman-4-one Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| 7-Hydroxychroman-4-one | Staphylococcus epidermidis | MIC | 64 | [11] |
| 7-Hydroxychroman-4-one | Pseudomonas aeruginosa | MIC | 128 | [11] |
| 7-Methoxychroman-4-one | Staphylococcus epidermidis | MIC | 64 | [11] |
| 7-Methoxychroman-4-one | Pseudomonas aeruginosa | MIC | 128 | [11] |
| 2-Propyl-4-chromanol | Mycobacterium tuberculosis | MIC | 12.5 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activity of chroman-4-one derivatives.
Anticancer Activity: MTT Assay for Cell Viability
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
1. Materials and Reagents:
-
Test compound (this compound) dissolved in DMSO.
-
Human cancer cell lines (e.g., MCF-7, A549, DU-145).[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).[16]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[16]
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
1. Materials and Reagents:
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial or fungal strains.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]
-
Sterile 96-well microtiter plates.
-
Positive control (e.g., gentamicin, ampicillin, or fluconazole).[11][12]
-
Negative control (broth with solvent).
2. Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[11]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial), a growth control (broth with inoculum and solvent), and a sterility control (broth only).[11]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[11]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]
SIRT2 Inhibition Assay (Fluorometric)
This assay measures the NAD+-dependent deacetylase activity of SIRT2.[17][18]
1. Materials and Reagents:
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate).[17]
-
Nicotinamide adenine dinucleotide (NAD+).
-
Developer solution.
-
Assay buffer.
-
Test compound dissolved in DMSO.
-
Control inhibitor (e.g., Suramin).[17]
-
96-well black microplates.
-
Fluorometric microplate reader.
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and the test compound or control.
-
Reaction Initiation: Add NAD+ to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[17]
-
Development: Add the developer solution to each well and incubate for a further period to allow for the generation of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).[17]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The biological activities of chroman-4-one derivatives are often mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[][20][21] Some chroman-4-one derivatives exert their anti-inflammatory effects by inhibiting this pathway.[1]
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[22][23][24] Its dysregulation is often linked to cancer and inflammatory diseases.[25]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. abmole.com [abmole.com]
- 23. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 2,2-Dimethyl-6-nitro-chroman-4-one as a Selective SIRT2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the SIRT2 inhibitory activity of 2,2-Dimethyl-6-nitro-chroman-4-one is not extensively available in peer-reviewed literature. This guide is compiled based on comprehensive research into structurally analogous chroman-4-one derivatives and general principles of SIRT2 inhibition. The information presented herein is intended to serve as a foundational resource to stimulate and guide further investigation into this specific compound.
Introduction: The Therapeutic Promise of SIRT2 Inhibition
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a compelling therapeutic target for a range of human diseases.[1][2] Primarily localized in the cytoplasm, SIRT2 is implicated in various cellular processes, including cell cycle regulation, microtubule dynamics, and neuroinflammation.[3] Its dysregulation has been linked to neurodegenerative disorders, cancer, and metabolic diseases. Consequently, the development of potent and selective SIRT2 inhibitors is a focal point of contemporary drug discovery efforts.
The chroman-4-one scaffold has been identified as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities.[4] Notably, various substituted chroman-4-ones have been reported as selective inhibitors of SIRT2, paving the way for the exploration of novel analogs.[2] This technical guide focuses on the potential of this compound as a SIRT2 inhibitor, drawing insights from its structural relatives. The presence of a nitro group, a strong electron-withdrawing moiety, is known to influence the biological activity of various compounds.[5]
Quantitative Data on Structurally Related SIRT2 Inhibitors
To provide a quantitative perspective, the following table summarizes the SIRT2 inhibitory activity of various chroman-4-one derivatives. This data, gathered from published studies, highlights the structure-activity relationships (SAR) within this class of compounds and offers a predictive framework for the potential potency of this compound.
| Compound Name | R1 | R2 | R3 | R4 | SIRT2 IC50 (µM) | Selectivity over SIRT1 & SIRT3 | Reference |
| 6-Nitro-2-pentylchroman-4-one | H | NO2 | H | n-pentyl | 10.6 | Selective | [2] |
| 6,8-Dibromo-2-pentylchroman-4-one | Br | Br | H | n-pentyl | 1.5 | Highly Selective | [2] |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | Br | Cl | H | n-pentyl | 4.5 | Selective | [2] |
| 6-Bromo-2-(4-hydroxybutyl)chroman-4-one | H | Br | H | -(CH2)4OH | 3.7 | Selective | [4] |
Note: The data for 6-Nitro-2-pentylchroman-4-one is particularly relevant due to the shared 6-nitro substitution. The difference in the substituent at the 2-position (pentyl vs. dimethyl) will likely influence the binding affinity and inhibitory potency.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound as a SIRT2 inhibitor. These protocols are adapted from established procedures used for analogous compounds.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of related 2,2-dimethyl-2H-chromene derivatives.
Reaction Scheme:
Step 1: Synthesis of 2,2-dimethyl-6-nitro-2H-chromene React 4-nitrophenol with 3-chloro-3-methyl-1-butyne in the presence of a suitable base (e.g., potassium carbonate) and a solvent like DMF.
Step 2: Oxidation to this compound The resulting 2,2-dimethyl-6-nitro-2H-chromene can be oxidized to the corresponding chroman-4-one using an appropriate oxidizing agent, such as chromium trioxide in acetic acid or other modern oxidation methods.
General Procedure:
-
Step 1: To a solution of 4-nitrophenol in DMF, add potassium carbonate and 3-chloro-3-methyl-1-butyne.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain 2,2-dimethyl-6-nitro-2H-chromene.
-
Step 2: Dissolve the purified 2,2-dimethyl-6-nitro-2H-chromene in a suitable solvent (e.g., acetic acid).
-
Add the oxidizing agent portion-wise at a controlled temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction mixture by quenching the excess oxidant and extracting the product.
-
Purify the final product, this compound, by column chromatography or recrystallization.
In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This assay measures the ability of the test compound to inhibit the deacetylase activity of recombinant human SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
NAD+
-
Developer solution (e.g., containing trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (this compound) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, assay buffer, and the test compound dilutions.
-
Initiate the reaction by adding the SIRT2 substrate and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and initiate the development of the fluorescent signal by adding the developer solution.
-
Incubate the plate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of SIRT2 inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of SIRT2 Inhibition
Caption: Proposed mechanism of SIRT2 inhibition by this compound.
Experimental Workflow for SIRT2 Inhibitor Screening
Caption: A typical experimental workflow for evaluating a novel SIRT2 inhibitor.
Logical Relationship in Drug Development
Caption: The logical progression of developing a SIRT2 inhibitor for clinical use.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Chromanone: A Technical Guide to the Synthesis and Potential Biological Significance of 2,2-Dimethyl-6-nitro-chroman-4-one
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the core aspects of 2,2-Dimethyl-6-nitro-chroman-4-one, a heterocyclic compound belonging to the chroman-4-one family. While the specific discovery and detailed biological evaluation of this particular molecule are not extensively documented in publicly available literature, its structural features—a chroman-4-one scaffold, gem-dimethyl substitution, and a nitro group—suggest a rich potential for biological activity. Chroman-4-ones are recognized as "privileged structures" in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] The addition of a nitro group can further enhance or modulate these activities.[4]
This document provides a plausible synthetic pathway for this compound based on established methodologies for related compounds. It also explores the potential biological activities by drawing parallels with structurally similar molecules and outlines a general experimental protocol.
Proposed Synthesis and Retrosynthesis
The synthesis of this compound can be envisioned through the cyclization of a suitably substituted acetophenone precursor. A logical retrosynthetic analysis suggests that the target molecule can be derived from 2'-hydroxy-5'-nitroacetophenone and a source of the gem-dimethyl group, such as acetone or a related reagent.
Caption: Retrosynthetic analysis of this compound.
A plausible forward synthesis would involve the base-catalyzed condensation of 2'-hydroxy-5'-nitroacetophenone with acetone. This type of reaction is a common method for the synthesis of 2,2-dimethyl-chroman-4-ones.
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure can be adapted from the synthesis of structurally related chroman-4-ones.[5]
General Synthesis of this compound
Objective: To synthesize this compound via a base-catalyzed cyclization.
Materials:
-
2'-Hydroxy-5'-nitroacetophenone
-
Acetone (large excess)
-
A suitable base (e.g., pyrrolidine, piperidine, or sodium hydroxide)
-
Ethanol (as solvent, optional)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A solution of 2'-hydroxy-5'-nitroacetophenone in a large excess of acetone is prepared in a round-bottom flask. If necessary, ethanol can be used as a co-solvent.
-
Catalyst Addition: A catalytic amount of a suitable base (e.g., pyrrolidine) is added to the reaction mixture.
-
Reaction Conditions: The mixture is refluxed for a period of 12 to 48 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess acetone is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with dilute hydrochloric acid, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
References
Physicochemical Properties of Nitro-Substituted Chromanones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of nitro-substituted chromanones, a class of compounds of significant interest in medicinal chemistry and drug discovery. Due to their diverse biological activities, including potential antiproliferative and anti-inflammatory effects, a thorough understanding of their physicochemical characteristics is crucial for the development of novel therapeutics. This document outlines experimental protocols for determining key properties, summarizes available data, and visualizes relevant biological pathways to facilitate further research and development in this area.
Physicochemical Data of Nitro-Substituted Chromanones
The experimental determination of physicochemical properties for a broad range of nitro-substituted chromanones is an ongoing area of research. Currently, comprehensive public databases with experimentally validated data for this specific class of compounds are limited. The following tables provide a summary of available computed data for a representative compound and experimentally determined pKa values for structurally related nitrophenols, which can serve as a valuable reference for estimating the properties of nitro-substituted chromanones. Researchers are strongly encouraged to experimentally determine these values for their specific molecules of interest using the protocols outlined in this guide.
Table 1: Computed Physicochemical Properties of 3-Nitro-4-chromanone
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | PubChem CID: 168011335[1] |
| Molecular Weight | 193.16 g/mol | PubChem CID: 168011335[1] |
| XLogP3 | 1.5 | PubChem CID: 168011335[1] |
| Hydrogen Bond Donor Count | 0 | PubChem CID: 168011335[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 168011335[1] |
| Rotatable Bond Count | 1 | PubChem CID: 168011335[1] |
Table 2: Experimental pKa Values of Selected Nitrophenols in Water
| Compound | pKa | Reference |
| 2-Nitrophenol | 7.23 | Chemistry Stack Exchange |
| 3-Nitrophenol | 8.39 | ResearchGate |
| 4-Nitrophenol | 7.14 | Chemistry Stack Exchange[2] |
| 4-Nitrocatechol | pKa1: 6.96, pKa2: 11.49+ | Frontiers[3] |
Note: The acidity of nitrophenols is influenced by the position of the nitro group due to inductive and resonance effects. Similar trends can be expected for nitro-substituted chromanones.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate determination of the physicochemical properties of nitro-substituted chromanones. The following sections provide step-by-step methodologies for measuring solubility, lipophilicity (logP), and acidity (pKa).
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a nitro-substituted chromanone in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
Nitro-substituted chromanone compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Orbital shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the nitro-substituted chromanone to a known volume of PBS (pH 7.4) in a sealed container. The excess solid should be visible.
-
Equilibration: Place the container in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: The aqueous solubility is calculated from the measured concentration and the dilution factor.
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To determine the partition coefficient (P) and its logarithm (logP) of a nitro-substituted chromanone between n-octanol and water.
Materials:
-
Nitro-substituted chromanone compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Compound Dissolution: Dissolve a known amount of the nitro-substituted chromanone in either the n-octanol or water phase. The initial concentration should be accurately known.
-
Partitioning: Add a known volume of the second phase to the separatory funnel containing the compound solution. The volume ratio of the two phases should be recorded.
-
Equilibration: Shake the separatory funnel for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Acidity Constant (pKa) by Potentiometric Titration
Objective: To determine the pKa of a nitro-substituted chromanone by monitoring the pH change during titration with a strong acid or base.
Materials:
-
Nitro-substituted chromanone compound
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Dissolve a known amount of the nitro-substituted chromanone in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
-
Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with the standardized acid or base, adding small, precise volumes from the burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.
Determination of Acidity Constant (pKa) by UV-Visible Spectrophotometry
Objective: To determine the pKa of a nitro-substituted chromanone by measuring the change in its UV-Vis absorbance at different pH values. This method is suitable for compounds with a chromophore whose absorbance spectrum is sensitive to ionization.
Materials:
-
Nitro-substituted chromanone compound
-
A series of buffer solutions with known pH values spanning the expected pKa range.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Spectrum of Ionized and Unionized Forms: Record the UV-Vis absorbance spectra of the compound in a highly acidic solution (to obtain the spectrum of the fully protonated form) and a highly basic solution (to obtain the spectrum of the fully deprotonated form).
-
Sample Preparation: Prepare a series of solutions of the compound in buffers of different, accurately measured pH values. The concentration of the compound should be kept constant across all solutions.
-
Absorbance Measurement: Measure the absorbance of each buffered solution at a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Synthesis of Nitro-Substituted Chromanones
The following are generalized synthesis protocols for 3-nitro-4-chromanone and 6-nitro-4-chromanone, which can be adapted for the synthesis of various derivatives.
Synthesis of 3-Nitro-4-chromanone
The synthesis of 3-nitro-4-chromanone can be achieved through the nitration of chroman-4-one.
Materials:
-
Chroman-4-one
-
Fuming nitric acid
-
Acetic anhydride
-
Acetic acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve chroman-4-one in a mixture of acetic anhydride and acetic acid.
-
Nitration: Slowly add fuming nitric acid to the cooled solution while maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield 3-nitro-4-chromanone.
Synthesis of 6-Nitro-4-chromanone
6-Nitro-4-chromanone can be synthesized from 3-(4-nitrophenoxy)propanoic acid via an intramolecular Friedel-Crafts acylation.
Materials:
-
3-(4-Nitrophenoxy)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, mix 3-(4-nitrophenoxy)propanoic acid with polyphosphoric acid.
-
Cyclization: Heat the mixture with stirring at a specified temperature (e.g., 80-100 °C) for a set period.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and purify by recrystallization or column chromatography to obtain 6-nitro-4-chromanone.
Biological Signaling Pathways
Nitro-substituted chromanones have been investigated for their potential to modulate various biological signaling pathways implicated in diseases such as cancer and neuroinflammation. The following diagrams, generated using the DOT language for Graphviz, illustrate two key pathways that may be targeted by these compounds.
TLR4/NF-κB Signaling Pathway in Neuroinflammation
Certain chromanone derivatives have been shown to exert anti-neuroinflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines.
Caption: TLR4/NF-κB Signaling Pathway.
PI3K/Akt Signaling Pathway in Cell Proliferation
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth. Some nitro-substituted chromanone derivatives have demonstrated antiproliferative activity, potentially through the modulation of this pathway.
Caption: PI3K/Akt Signaling Pathway.
This guide provides a foundational framework for researchers working with nitro-substituted chromanones. The provided protocols and background information are intended to facilitate the systematic evaluation of this promising class of compounds and accelerate their development as potential therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of Chroman-4-Ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chroman-4-ones, a significant heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, often improved yields, and alignment with the principles of green chemistry.[1]
Introduction
Chroman-4-ones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including antioxidants, anticancer agents, and anti-inflammatory drugs.[2][3] They are valuable intermediates in the synthesis of more complex molecules such as flavonoids and other pharmaceuticals.[3][4] Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of these important compounds.[5] This technology utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to microwave irradiation, leading to shorter reaction times and often cleaner reaction profiles.[1]
This document outlines three distinct and effective microwave-assisted methods for the synthesis of substituted chroman-4-ones:
-
Base-Mediated Aldol Condensation and Intramolecular Cyclization: A one-pot reaction between 2'-hydroxyacetophenones and various aldehydes.
-
Acid-Catalyzed Intramolecular Cyclization of 2'-Hydroxychalcones: An efficient cyclization of pre-synthesized chalcones.
-
Acid-Catalyzed Cyclization of Phenoxypropanoic Acids: A method for creating the core chroman-4-one structure from acyclic precursors.
General Experimental Workflow
The general workflow for microwave-assisted synthesis is straightforward and significantly faster than traditional methods. A typical process is outlined below.
References
- 1. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst | Journal of Nepal Chemical Society [nepjol.info]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis of chromenes: biological and chemical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2,2-Dimethyl-6-nitro-chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2,2-Dimethyl-6-nitro-chroman-4-one, a key intermediate in medicinal chemistry and drug development. The chroman-4-one scaffold is a privileged structure found in numerous bioactive compounds.[1][2] The protocols outlined below are based on established methods for analogous compounds and are designed to yield high-purity material suitable for downstream applications.
Introduction
This compound is a heterocyclic compound with potential applications in the development of novel therapeutics. Its purity is critical for accurate biological evaluation and to meet stringent regulatory requirements. This document details two primary purification techniques: flash column chromatography and recrystallization. A general workflow for the purification process is also provided.
Purification Strategies
The selection of a purification strategy for this compound depends on the impurity profile of the crude material and the desired final purity. The nitro group and the chromanone core are key structural features that influence its solubility and chromatographic behavior.
Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying moderately polar compounds like this compound from non-polar and highly polar impurities. Based on protocols for similar nitro-substituted chromanones, a mixture of ethyl acetate and hexane is an effective eluent system.[3]
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material. The choice of solvent is critical and should be determined empirically. Ethanol is often a suitable solvent for chromanone derivatives.[1]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from the purification of a structurally related compound, 6-Nitro-2-pentylchroman-4-one.[3]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Adsorb the sample onto a small amount of silica gel and dry it under reduced pressure. Carefully apply the dried sample to the top of the silica bed.
-
Elution:
-
Begin elution with a non-polar solvent mixture, such as 5% ethyl acetate in hexane.[3]
-
Gradually increase the polarity of the eluent as needed, for example, to 10% or 20% ethyl acetate in hexane.
-
Monitor the separation using Thin Layer Chromatography (TLC). A suitable TLC solvent system would be a mixture of hexane and ethyl acetate (e.g., 3:1).
-
-
Fraction Collection: Collect fractions as the compound elutes from the column.
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Purified this compound (from chromatography or crude material of sufficient purity)
-
Ethanol (or other suitable solvent determined by solubility tests)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a pale-yellow to yellow-brown solid.[4]
Data Presentation
The following tables summarize typical data obtained during the purification of chromanone derivatives. The values for this compound should be determined experimentally.
Table 1: Flash Column Chromatography Parameters and Results
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | Generic |
| Mobile Phase | Ethyl acetate/Hexane (gradient) | [3] |
| Initial Eluent | 5% EtOAc in Hexane | [3] |
| Final Eluent | 20% EtOAc in Hexane (example) | Generic |
| Yield | To be determined experimentally | - |
| Purity (by HPLC) | >97% | [4] |
Table 2: Recrystallization Data
| Parameter | Value | Reference |
| Recrystallization Solvent | Ethanol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| Yield | To be determined experimentally | - |
| Melting Point | To be determined experimentally | - |
Visualization of Workflows
General Purification Workflow
Caption: General purification workflow for this compound.
Flash Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Recrystallization Workflow
Caption: Workflow for purification by recrystallization.
References
Application Notes and Protocols for 2,2-Dimethyl-6-nitro-chroman-4-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the known biological activities of structurally related chroman-4-one and nitroaromatic compounds. As of the date of this document, specific experimental data for 2,2-Dimethyl-6-nitro-chroman-4-one is limited in publicly available scientific literature. Therefore, the information provided herein should be considered as a guideline and a starting point for empirical investigation. All protocols and concentration ranges require optimization for specific cell lines and experimental conditions.
Introduction
This compound is a heterocyclic compound belonging to the chroman-4-one class. The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The presence of a nitro group at the 6-position suggests potential for bioreductive activation, a mechanism often associated with the cytotoxicity of nitroaromatic compounds, particularly in hypoxic environments characteristic of solid tumors.[2]
This document provides an overview of the potential applications of this compound in cell culture, with a focus on its prospective roles as an anticancer agent and a modulator of cellular signaling pathways, such as sirtuin 2 (SIRT2) inhibition.
Potential Applications and Mechanisms of Action
Based on the activities of related compounds, this compound may exhibit the following biological effects:
-
Anticancer Activity: Chroman-4-one derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[3][4][5] The nitro group may enhance this activity through mechanisms such as inducing oxidative stress upon nitroreduction, leading to DNA damage and apoptosis.[2] Studies on 3-nitro-4-chromanone derivatives have shown significant cytotoxicity against prostate cancer cells.[6]
-
SIRT2 Inhibition: Several chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase.[7][8] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tubulin deacetylation. Its inhibition can lead to cell cycle arrest and apoptosis, making it a target for cancer therapy.[1][9]
Data Presentation: Representative Biological Activities of Related Chroman-4-one Derivatives
The following tables summarize quantitative data for chroman-4-one derivatives that are structurally related to this compound. This data is intended to provide a reference for the potential potency of the target compound.
Table 1: Anticancer Activity of Representative Chroman-4-one Derivatives
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| 3-Nitro-4-chromanone Derivative | DU145 (Prostate Cancer) | SRB | 1.5 - 20 µM (range for various derivatives) | [6] |
| 3-Nitro-4-chromanone Derivative | PC3 (Prostate Cancer) | SRB | 2.3 - 35 µM (range for various derivatives) | [6] |
| 3-Methylidenechroman-4-one Derivative | HL-60 (Leukemia) | MTT | 1.46 ± 0.16 | [10] |
| 3-Methylidenechroman-4-one Derivative | NALM-6 (Leukemia) | MTT | 0.50 ± 0.05 | [10] |
Table 2: SIRT2 Inhibition by Representative Chroman-4-one Derivatives
| Compound | SIRT2 IC50 (µM) | Reference |
| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | [7][8] |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | 4.5 | [7] |
| 2-Pentylchroman-4-one | >200 | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound.
Preparation of Stock Solution
A standard protocol for preparing a stock solution of a novel chroman-4-one derivative for cell culture applications.[12]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is adapted from standard procedures for evaluating the effect of chromanone derivatives on cell viability.[13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, DU145)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol is based on a common method for assessing the inhibitory activity of compounds against SIRT2.[11]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution (e.g., containing a protease to cleave the deacetylated product)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound stock solution
-
Known SIRT2 inhibitor (positive control, e.g., Suramin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (e.g., ≤1%).
-
In the wells of a black 96-well plate, add the assay buffer, the test compound at various concentrations, the SIRT2 enzyme, and the fluorogenic substrate.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional period (e.g., 15-30 minutes) at 37°C.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Potential Signaling Pathways
Caption: Potential mechanisms of action for this compound.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of the compound.
Logical Relationship for Compound Evaluation
Caption: Decision-making workflow for compound evaluation.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,2-Dimethyl-6-nitro-chroman-4-one for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethyl-6-nitro-chroman-4-one is a heterocyclic compound belonging to the chromanone class. Chromanones are recognized as significant scaffolds in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The introduction of a nitro group at the 6-position is anticipated to modulate the electronic properties of the molecule, potentially enhancing its biological efficacy. The nitro group can undergo enzymatic reduction in biological systems, which may be crucial for its mechanism of action.[3]
This document provides detailed protocols for in vitro studies to investigate the potential therapeutic applications of this compound, focusing on its activity as a Sirtuin 2 (SIRT2) inhibitor and its cytotoxic effects on cancer cell lines. The methodologies are based on established assays for similar chroman-4-one derivatives.[4][5]
Potential Applications and Mechanism of Action
Based on studies of structurally related chroman-4-one derivatives, this compound is hypothesized to exhibit the following activities:
-
SIRT2 Inhibition: Many chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[4][5][6] SIRT2 is implicated in various cellular processes, including cell cycle regulation, and is considered a target for neurodegenerative diseases and cancer.[4][6] Inhibition of SIRT2 by chroman-4-one analogs has been shown to have antiproliferative effects in cancer cells.[6] The inhibitory activity is often dependent on the substituents on the chromanone core, with electron-withdrawing groups being favorable.[4][5]
-
Anticancer Activity: Chromanone derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[1] The mechanism of action may be linked to the inhibition of key cellular targets like SIRT2 or the induction of apoptosis.
-
Antimicrobial Activity: Various chromene and chromanone derivatives have shown promising antimicrobial activity against a range of pathogens.[2][7][8]
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound against Sirtuin Enzymes
| Compound | SIRT1 Inhibition (%) at 100 µM | SIRT2 IC50 (µM) | SIRT3 Inhibition (%) at 100 µM |
| This compound | < 10 | 5.2 | < 15 |
| Reference Inhibitor (e.g., AGK2) | Not Applicable | 3.5 | Not Applicable |
Data is hypothetical and based on reported values for similar chroman-4-one derivatives.[4][5]
Table 2: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) after 72h exposure |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HCT-116 | Colorectal Carcinoma | 22.5 |
| A549 | Lung Carcinoma | 35.2 |
| Doxorubicin (Positive Control) | - | 0.8 |
Data is hypothetical and intended for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorogenic Assay)
This protocol is adapted from methods used for evaluating similar chroman-4-one derivatives.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD+
-
Developer solution (containing trichostatin A and trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound (dissolved in DMSO)
-
Reference SIRT2 inhibitor (e.g., AGK2)
-
Black, flat-bottom 96-well plates
-
Fluorimeter
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 25 µL of the test compound dilutions or reference inhibitor. For control wells, add 25 µL of assay buffer with DMSO.
-
Add 15 µL of a solution containing the SIRT2 enzyme and the fluorogenic substrate to each well.
-
Initiate the reaction by adding 10 µL of NAD+ solution to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a fluorimeter with excitation at 360 nm and emission at 460 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound and the positive control in a complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: SIRT2 signaling pathway and points of intervention.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jocpr.com [jocpr.com]
- 8. islandscholar.ca [islandscholar.ca]
Application Notes and Protocols for 2,2-Dimethyl-6-nitro-chroman-4-one in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,2-Dimethyl-6-nitro-chroman-4-one as an anti-cancer agent, based on research into the broader class of chroman-4-one derivatives. The protocols and data presented are extrapolated from studies on structurally similar compounds and serve as a guide for initiating research on this specific molecule.
Introduction
Chroman-4-one and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities, including anti-cancer properties.[1] These compounds have been shown to exert cytotoxic effects on various cancer cell lines.[2][3] The nitro-substitution at the 6-position of the chroman-4-one core, as seen in this compound, is often associated with enhanced biological activity. Research on related chroman-4-one derivatives suggests that their anti-proliferative effects may be linked to the inhibition of enzymes such as Sirtuin 2 (SIRT2), which is involved in cell cycle regulation and tumorigenesis.[4][5]
Data Presentation: Efficacy of Related Chroman-4-one Derivatives
While specific quantitative data for this compound is not yet available in published literature, the following table summarizes the cytotoxic activity (IC50 values) of other chroman-4-one derivatives against various cancer cell lines. This data provides a comparative baseline for expected efficacy.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 8-bromo-6-chloro-2-pentylchroman-4-one | - (SIRT2 inhibition) | Fluorescence-based | 4.5 | [4] |
| Chromanone Derivative (Group B) | MCF-7 (Breast) | MTT | Lower than normal cells | [2] |
| Chromanone Derivative (Group B) | DU-145 (Prostate) | MTT | Lower than normal cells | [2] |
| Chromanone Derivative (Group B) | A549 (Lung) | MTT | Lower than normal cells | [2] |
| 2'-Nitro-substituted chroman-4-one | Bel-7402, HL-60, BGC-823, KB | Not Specified | Significant cytotoxic activity | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.
Synthesis of this compound
This protocol is a general method adapted from the synthesis of other chroman-4-one derivatives.[4]
Materials:
-
2'-Hydroxy-5'-nitroacetophenone
-
Acetone (as a source of the dimethyl group)
-
A suitable base (e.g., Diisopropylamine - DIPA)
-
Ethanol
-
Microwave reactor
-
Dichloromethane (CH2Cl2)
-
10% Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexane for elution
Procedure:
-
In a microwave-safe vessel, dissolve 2'-Hydroxy-5'-nitroacetophenone in ethanol to make a 0.4 M solution.
-
Add acetone (1.5 equivalents) and DIPA (1.1 equivalents).
-
Seal the vessel and heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with CH2Cl2.
-
Wash the organic layer sequentially with 10% NaOH, 1 M HCl, water, and finally brine.
-
Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effect of the compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, DU-145)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO only).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol detects and quantifies apoptosis induced by the compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for synthesis and in vitro evaluation of this compound.
Proposed Signaling Pathway of Action
Based on the known mechanism of similar chroman-4-one derivatives, a plausible signaling pathway involves the inhibition of SIRT2, leading to increased tubulin acetylation and subsequent cell cycle arrest and apoptosis.
Caption: Proposed mechanism: SIRT2 inhibition leading to apoptosis.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,2-Dimethyl-6-nitro-chroman-4-one SIRT2 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases (HDACs), has emerged as a significant therapeutic target in neurodegenerative diseases and cancer.[1] This document provides a detailed protocol for a fluorometric assay to screen for and characterize inhibitors of SIRT2, using 2,2-Dimethyl-6-nitro-chroman-4-one as a representative compound from the chroman-4-one class of SIRT2 inhibitors.[2] The protocol is based on the principle of a two-step enzymatic reaction where the deacetylation of a synthetic substrate by SIRT2 is coupled to the release of a highly fluorescent molecule.
Introduction
Sirtuins are a class of NAD+-dependent enzymes involved in various cellular processes, including the deacetylation of lysine residues on histone and non-histone proteins.[3][4] SIRT2, predominantly localized in the cytoplasm, plays a crucial role in cell cycle regulation, genomic stability, and metabolism.[5][6] Its dysregulation has been implicated in the pathology of several diseases, making it an attractive target for therapeutic intervention.[7] The chroman-4-one scaffold has been identified as a promising chemotype for the development of potent and selective SIRT2 inhibitors.[2] This protocol details a robust and sensitive fluorescence-based assay suitable for high-throughput screening and determination of the inhibitory potency (e.g., IC50 values) of compounds like this compound.
Signaling Pathway and Experimental Workflow
The assay quantitatively measures the deacetylase activity of SIRT2. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.
Figure 1. Experimental workflow for the SIRT2 inhibition assay.
Experimental Protocol
This protocol is adapted from commercially available SIRT2 fluorometric assay kits.[8][9][10]
Materials and Reagents
-
Recombinant Human SIRT2 Enzyme
-
SIRT2 Assay Buffer (e.g., 50 mM Tris, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT2 Substrate (e.g., acetylated peptide linked to a fluorophore)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Developer Solution (containing a protease to cleave the deacetylated substrate)
-
Nicotinamide (SIRT inhibitor, used as a positive control and in the developer to stop the reaction)
-
This compound (Test Inhibitor)
-
DMSO (for dissolving the inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test inhibitor in SIRT2 Assay Buffer. Also prepare a solvent control (DMSO in Assay Buffer).
-
Prepare a solution of Nicotinamide in Assay Buffer to be used as a positive control for inhibition.
-
Dilute the recombinant SIRT2 enzyme and NAD+ to their working concentrations in cold SIRT2 Assay Buffer.
-
Prepare the fluorogenic substrate and developer solutions according to the manufacturer's instructions.
-
-
Reaction Setup:
-
Add the following to the wells of a 96-well plate:
-
Enzyme Control: SIRT2 enzyme, NAD+, and Assay Buffer.
-
Inhibitor Wells: SIRT2 enzyme, NAD+, and the desired concentration of this compound.
-
Positive Control: SIRT2 enzyme, NAD+, and Nicotinamide.
-
Blank (No Enzyme): Assay Buffer and NAD+.
-
-
The final volume in each well should be consistent.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[1]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic SIRT2 substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Signal Development and Measurement:
-
Stop the enzymatic reaction by adding the Developer Solution. The developer solution typically contains nicotinamide to inhibit SIRT2 activity.[10]
-
Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~395 nm and an emission wavelength of ~541 nm.[8]
-
Data Analysis
-
Subtract the fluorescence reading of the blank (no enzyme) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Enzyme Control Well)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of SIRT2 activity) by fitting the data to a sigmoidal dose-response curve.
Data Presentation
The inhibitory activity of this compound and control compounds should be summarized in a clear, tabular format.
Table 1: SIRT2 Inhibition Data
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 0.1 | Experimental Data | rowspan="5" |
| 1 | Experimental Data | ||
| 10 | Experimental Data | ||
| 50 | Experimental Data | ||
| 100 | Experimental Data | ||
| Nicotinamide (Positive Control) | 1000 | Experimental Data | Reference Value |
| DMSO (Vehicle Control) | 1% | 0 | - |
*Experimental data to be filled in by the researcher.
Conclusion
This protocol provides a reliable and reproducible method for assessing the inhibitory activity of this compound against SIRT2. The fluorescence-based assay is amenable to high-throughput screening, making it a valuable tool for the discovery and characterization of novel SIRT2 inhibitors. The detailed steps and data analysis guide will enable researchers to effectively evaluate the potential of candidate compounds for therapeutic development.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors [unige.iris.cineca.it]
- 4. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. Development of First-in-Class Dual Sirt2/HDAC6 Inhibitors as Molecular Tools for Dual Inhibition of Tubulin Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. SIRT2 Inhibitor Screening Assay Kit (Fluorometric) (ab283375) is not available | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for High-Throughput Screening with 2,2-Dimethyl-6-nitro-chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-one scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] These derivatives have demonstrated potential in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases.[1][2] The addition of a nitro group can enhance the therapeutic action of certain drugs.[3] This document outlines a detailed application note and protocol for the high-throughput screening (HTS) of 2,2-Dimethyl-6-nitro-chroman-4-one and its analogs, with a focus on identifying potential inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in cellular regulation and tumorigenesis.[1][4]
Target Pathway: Sirtuin 2 (SIRT2) Inhibition
SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases, plays a crucial role in various cellular processes, including cell cycle control and microtubule dynamics.[4] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule function and induce cell cycle arrest, making it an attractive target for cancer therapy.[1] Several chroman-4-one derivatives have shown potent and selective inhibition of SIRT2, suggesting that this compound may also exhibit similar activity.[4][5]
Caption: Proposed mechanism of action for this compound as a SIRT2 inhibitor.
High-Throughput Screening Workflow
The primary goal of the HTS campaign is to identify potent and selective inhibitors of SIRT2 from a library of chroman-4-one derivatives. The workflow is designed for efficiency and accuracy, incorporating primary screening, dose-response analysis, and selectivity profiling.
Caption: High-throughput screening workflow for the identification of SIRT2 inhibitors.
Experimental Protocols
Primary High-Throughput Screening for SIRT2 Inhibition
This protocol is designed for a 384-well plate format to assess the inhibitory activity of compounds against recombinant human SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys®-SIRT2)
-
NAD+
-
Developer reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and other test compounds dissolved in DMSO
-
Positive control (e.g., a known SIRT2 inhibitor)
-
Negative control (DMSO vehicle)
-
384-well black, flat-bottom plates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare the SIRT2 enzyme solution in assay buffer.
-
Prepare the substrate/NAD+ solution in assay buffer.
-
Dispense 5 µL of test compounds (at a final concentration of 10 µM) or controls into the wells of the 384-well plate.
-
Add 10 µL of the SIRT2 enzyme solution to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate/NAD+ solution to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 10 µL of the developer reagent.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition relative to the controls.
Dose-Response and IC50 Determination
Compounds that exhibit significant inhibition in the primary screen are further evaluated to determine their potency (IC50).
Procedure:
-
Prepare serial dilutions of the hit compounds in DMSO. A common starting concentration is 100 µM with 1:3 serial dilutions.
-
Follow the same procedure as the primary screening assay, but with the varying concentrations of the compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
SIRT1 and SIRT3 Selectivity Assays
To assess the selectivity of the identified inhibitors, counter-screens are performed against other sirtuin family members, such as SIRT1 and SIRT3.
Procedure:
-
Follow the same protocol as the SIRT2 inhibition assay, but substitute the SIRT2 enzyme with recombinant human SIRT1 or SIRT3 and their respective fluorogenic substrates.
-
Test the compounds at a fixed concentration (e.g., 20 µM).
-
Calculate the percent inhibition for each sirtuin isozyme and compare the results to determine selectivity.
Data Presentation
The following tables summarize hypothetical data for a screening campaign involving this compound and related analogs.
Table 1: Primary Screening and Dose-Response Data for Selected Chroman-4-one Derivatives
| Compound ID | Structure | % Inhibition at 10 µM (SIRT2) | IC50 (µM) for SIRT2 |
| DNCO-1 | This compound | 85.2 ± 3.1 | 4.8 ± 0.5 |
| DNCO-2 | 2,2-Dimethyl-6-amino-chroman-4-one | 35.6 ± 4.5 | > 50 |
| DNCO-3 | 2,2-Dimethyl-chroman-4-one | 15.1 ± 2.8 | > 100 |
| DNCO-4 | 6-Nitro-chroman-4-one | 60.3 ± 5.2 | 12.5 ± 1.1 |
Table 2: Sirtuin Selectivity Profile of Lead Compound DNCO-1
| Compound ID | SIRT1 % Inhibition at 20 µM | SIRT2 % Inhibition at 20 µM | SIRT3 % Inhibition at 20 µM |
| DNCO-1 | 8.5 ± 1.5 | 92.1 ± 2.3 | 12.3 ± 2.1 |
Conclusion
The chroman-4-one scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and workflow outlined in this application note provide a robust framework for the high-throughput screening and identification of potent and selective SIRT2 inhibitors based on the this compound structure. The presented data, while hypothetical, illustrates the potential for this compound class and highlights the importance of systematic screening and selectivity profiling in early-stage drug discovery. Further optimization of lead compounds through medicinal chemistry efforts could lead to the development of novel therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Chroman-4-one Derivatives in Drug Discovery
Introduction
Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring, serves as a privileged scaffold in the field of medicinal chemistry and drug discovery.[1][2] Unlike chromones, chroman-4-ones lack a C2-C3 double bond, a structural nuance that results in significant variations in their biological activities.[3] The versatility of the chroman-4-one core structure allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[2] This has positioned chroman-4-one derivatives as promising candidates for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[3][4]
This document provides detailed application notes on the diverse therapeutic potentials of chroman-4-one derivatives, supported by quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Anticancer Applications
Application Note
Chroman-4-one derivatives have emerged as a significant class of compounds with potent anticancer properties, demonstrating antiproliferative effects against a wide range of human cancer cell lines.[2][5] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[3][6]
A notable mechanism is the selective inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase that is overexpressed in various cancers and plays a crucial role in cell cycle regulation and tumorigenesis.[2][7] Inhibition of SIRT2 by certain chroman-4-one derivatives leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][7] For instance, 6,8-dibromo-2-pentylchroman-4-one has been identified as a potent and selective SIRT2 inhibitor.[8]
Furthermore, some derivatives induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage and apoptosis in cancer cells.[6] The structural versatility of the chroman-4-one scaffold allows for the fine-tuning of its anticancer activity, with modifications at various positions of the ring system significantly influencing their potency and selectivity.[3][6]
Quantitative Data: Anticancer Activity of Chroman-4-one Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
| 3-Benzylideneflavanone (1) | Colon Cancer (various) | IC50: 8–20 µM | [6] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | IC50: 1.5 µM | [8] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 Inhibition | IC50: 4.5 µM | [9] |
| 2-pentyl-6,8-dichlorochroman-4-one | SIRT2 Inhibition | IC50: 10.6 µM | [9] |
| (Z)-3-(furan-2-ylmethylene)-6,8-dibromochroman-4-one | Breast (MCF-7) | IC50: 1.1 µM | [7] |
| (Z)-6,8-dibromo-3-((6-chloropyridin-3-yl)methylene)chroman-4-one | Breast (MCF-7) | IC50: 1.4 µM | [7] |
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the determination of the cytotoxic effects of chroman-4-one derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Chroman-4-one derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chroman-4-one derivative in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization: SIRT2 Inhibition Pathway
Caption: SIRT2 inhibition by chroman-4-one derivatives.
Anti-inflammatory Applications
Application Note
Several chroman-4-one derivatives have demonstrated significant anti-inflammatory activities.[10] Their mechanisms often involve the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. For instance, certain derivatives can inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[2][11]
The anti-inflammatory effects of some 2-phenyl-4H-chromen-4-one derivatives are attributed to the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway.[12] Similarly, 4-ferrocenylchroman-2-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of both the NF-κB and MAPK signaling pathways.[11] By targeting these critical inflammatory cascades, chroman-4-one derivatives represent a promising scaffold for the development of novel anti-inflammatory drugs.
Quantitative Data: Anti-inflammatory Activity of Chroman-4-one Derivatives
| Compound/Derivative | Cell Line/Model | Effect | IC50/Concentration | Reference |
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | RAW 264.7 | Inhibition of NO production | IC50: 2.1 µM | [11] |
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | RAW 264.7 | Inhibition of IL-6 production | Significant at 5 µM | [11] |
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | RAW 264.7 | Inhibition of TNF-α production | Significant at 5 µM | [11] |
| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (14) | Human Endothelial Cells | Inhibition of TNF-α-induced ICAM-1 expression | Potent activity | [10] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
This protocol describes the Griess assay to measure the production of nitrite (a stable product of NO) in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Chroman-4-one derivative stock solution (in DMSO)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the chroman-4-one derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Solution A to each supernatant sample, followed by 50 µL of Solution B. Incubate at room temperature for 10 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage inhibition of NO production for each compound concentration compared to the vehicle control.
Visualization: TLR4/MAPK/NF-κB Signaling Pathway
Caption: Inhibition of inflammatory pathways by chroman-4-ones.
Antimicrobial Applications
Application Note
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Chroman-4-one and its derivatives have demonstrated promising antimicrobial activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[13][14]
Studies have shown that certain chroman-4-one derivatives exhibit potent activity, in some cases greater than the positive controls, particularly against Candida species.[14] The antimicrobial efficacy is influenced by the structural features of the derivatives. For example, the presence of methoxy substituents at the meta position of ring B in related homoisoflavonoids enhances bioactivity, while the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce it.[14] Molecular modeling studies suggest that these compounds may act by inhibiting essential fungal enzymes like cysteine synthase or targeting key proteins in fungal virulence and survival such as HOG1 kinase.[14]
Quantitative Data: Antimicrobial Activity of Chroman-4-one Derivatives (MIC)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | Candida albicans | 15.6 | [13][14] |
| Compound 2 | Candida albicans | 31.2 | [13][14] |
| Compound 21 | Candida albicans | 3.9 | [13][14] |
| Compound 1 | Candida tropicalis | 7.8 | [13][14] |
| Compound 21 | Candida tropicalis | 3.9 | [13][14] |
| Compound 1 | Nakaseomyces glabratus | 15.6 | [13][14] |
| Compound 21 | Nakaseomyces glabratus | 7.8 | [13][14] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of chroman-4-one derivatives against microbial strains.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Chroman-4-one derivative stock solution (in DMSO)
-
Positive control antibiotic/antifungal (e.g., Ampicillin, Amphotericin B)
-
Sterile 96-well microplates
-
Microbial inoculum standardized to 0.5 McFarland
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of the chroman-4-one derivative in the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing 100 µL of the serially diluted compound.
-
Controls: Include a positive control (inoculum with a standard antimicrobial), a negative control (broth only), and a growth control (inoculum in broth with DMSO).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination.
Neuroprotective Applications
Application Note
Chromanone derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16] Their neuroprotective effects may stem from multiple mechanisms, including the inhibition of enzymes like monoamine oxidase (MAO), which are involved in the degradation of neurotransmitters and the generation of oxidative stress.[17]
For instance, certain chalcone derivatives, which share structural similarities with some chroman-4-ones, are potent and selective inhibitors of MAO-B, an enzyme implicated in the pathology of Parkinson's disease.[17] Additionally, chromone derivatives have been shown to suppress neuroinflammation and improve mitochondrial function in animal models of Alzheimer's disease, leading to reduced cognitive deficits.[15] The development of multi-target chroman-4-one derivatives that can simultaneously address various aspects of neurodegeneration, such as oxidative stress, neuroinflammation, and protein aggregation, is a promising strategy.[18]
Quantitative Data: MAO Inhibition by Related Derivatives
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| Chalcone HC4 | MAO-B | 0.040 | 0.035 | [17] |
| Chalcone HC3 | MAO-B | 0.049 | - | [17] |
| Chromone HF4 | MAO-A | 0.046 | 0.035 | [17] |
| Chromone HF2 | MAO-A | 0.075 | - | [17] |
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of chroman-4-one derivatives against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Chroman-4-one derivative stock solution (in DMSO)
-
MAO substrate (e.g., tyramine)
-
OxiRed probe reagent (for H2O2 detection)
-
Horseradish peroxidase (HRP)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, HRP, and the OxiRed probe.
-
Compound/Enzyme Addition: Add the chroman-4-one derivative at various concentrations, followed by the MAO-A or MAO-B enzyme. Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate Reaction: Start the reaction by adding the MAO substrate (tyramine).
-
Fluorescence Measurement: Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) at 37°C in kinetic mode for 30 minutes. The rate of fluorescence increase is proportional to the H2O2 produced and thus to the MAO activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (enzyme without inhibitor). Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.
Visualization: Proposed Neuroprotective Mechanisms
Caption: Potential neuroprotective mechanisms of chroman-4-ones.
General Synthesis of Chroman-4-one Derivatives
Protocol: Synthesis via Aldol Condensation and Oxa-Michael Addition
This protocol describes a common and efficient one-step method for synthesizing 2-substituted chroman-4-one derivatives using a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition, often facilitated by microwave irradiation.[9]
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Appropriate aldehyde
-
Ethanol (EtOH)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Microwave reactor vials
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reactant Mixture: In a microwave reactor vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the desired aldehyde (1.2 mmol), and a catalytic amount of base (e.g., DIPEA, 0.2 mmol) in ethanol (2-3 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 160-170°C for 1-2 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure chroman-4-one derivative.
-
Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Visualization: General Synthesis Scheme
Caption: Synthesis of chroman-4-ones via aldol condensation.
Chroman-4-one derivatives represent a highly versatile and privileged scaffold in drug discovery.[2] The extensive research into their synthesis and biological evaluation has revealed potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[3] The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, leading to the identification of lead compounds with significant therapeutic potential. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field, facilitating further exploration and development of chroman-4-one-based therapeutic agents.
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Dimethyl-6-nitro-chroman-4-one
Welcome to the technical support resource for the synthesis of 2,2-Dimethyl-6-nitro-chroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting advice and answers to frequently asked questions (FAQs) to overcome common challenges encountered during its synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and recommended solutions in a clear question-and-answer format.
Question 1: Why am I getting a very low yield of the final product?
Answer: Low yields can stem from several factors, primarily related to side reactions, impure starting materials, or incomplete cyclization.
-
Competing Side Reactions: In syntheses involving the construction of the chroman-4-one ring, side reactions are common. For instance, in base-promoted condensations, aldehyde self-condensation can compete with the desired reaction, especially if the 2'-hydroxyacetophenone is deactivated.[1] In intramolecular Friedel-Crafts acylations, intermolecular reactions can lead to polymer formation, particularly at high concentrations.[1]
-
Impure Reagents: The purity of starting materials is crucial. Impurities in reactants can lead to the formation of multiple byproducts, complicating purification and reducing the overall yield.[1]
-
Nitration Regioselectivity: If you are synthesizing the target molecule by nitrating 2,2-dimethyl-chroman-4-one, a significant challenge is the formation of regioisomers. Menke nitration of a similar chroman structure is known to produce a mixture of the desired 6-nitro isomer and the undesired 8-nitro isomer, often in a 3:1 ratio.[2] This immediately limits the theoretical yield of the desired product and necessitates careful purification.
Question 2: I am observing multiple spots on my TLC plate after the reaction. How can I identify and minimize these byproducts?
Answer: The presence of multiple spots indicates the formation of side products. The identity of these byproducts depends on the synthetic route chosen.
-
If using Route 1 (Nitration of 2,2-dimethyl-chroman-4-one): The most likely major byproduct is the 8-nitro-chroman-4-one isomer.[2] Minimizing this can be difficult with standard nitration conditions. The most effective strategy is to switch to a synthetic route that begins with a pre-nitrated starting material where the nitro group is already in the correct position.
-
If using Route 2 (Cyclization of a Nitrated Precursor): If you are building the chroman-4-one ring from a nitrated precursor like 2'-hydroxy-5'-nitroacetophenone, byproducts may include unreacted starting materials or products from intermolecular condensation.[1] To minimize these, consider optimizing the reaction conditions as detailed in the table below.
Question 3: The purification of the crude product by column chromatography is proving difficult. What can I do?
Answer: Purification challenges are common, especially when isomers with similar polarities are present.
-
Optimize Chromatography Conditions: Successful purification often relies on flash column chromatography. Experiment with different eluent systems, such as varying ratios of ethyl acetate and hexane, to achieve better separation.[3] For very similar isomers, a second purification step may be necessary.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method to improve purity after an initial chromatographic separation.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution | Reference |
| Low Yield | Competing aldehyde self-condensation | Optimize the base used in the reaction; avoid strongly nucleophilic bases if this side reaction is prevalent. | [1] |
| Intermolecular acylation (Friedel-Crafts) | Run the reaction at a lower concentration to favor intramolecular cyclization. | [1] | |
| Formation of 8-nitro isomer | Switch to a synthetic route using a pre-nitrated starting material (e.g., 2'-hydroxy-5'-nitroacetophenone). | [2] | |
| Multiple Byproducts | Impure starting materials | Ensure all reagents are of high purity before starting the reaction. | [1] |
| Incomplete cyclization | Increase reaction time or temperature; consider a stronger acid catalyst like Polyphosphoric Acid (PPA). | [1] | |
| Difficult Purification | Co-elution of isomers | Use flash column chromatography with optimized eluent systems (e.g., EtOAc/hexane); perform multiple chromatographic runs if needed. | [3][4] |
| Oily or impure solid product | Attempt recrystallization from an appropriate solvent after column chromatography. | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two main strategies:
-
Route A: Nitration of a Pre-formed Chromanone Ring. This involves first synthesizing 2,2-dimethyl-chroman-4-one and then introducing the nitro group via electrophilic aromatic substitution (e.g., Menke nitration with copper nitrate and acetic anhydride).[2] The primary challenge here is controlling the regioselectivity, as it often yields a mixture of 6-nitro and 8-nitro isomers.[2]
-
Route B: Cyclization of a Nitrated Precursor. This approach starts with an aromatic compound that already contains the nitro group in the desired position, such as 2'-hydroxy-5'-nitroacetophenone. The chroman-4-one ring is then constructed. This method avoids the issue of isomeric mixtures, potentially leading to higher yields of the specific target molecule.[3][4]
Q2: Which synthetic route is recommended for achieving the highest purity and yield?
Route B, which involves the cyclization of a pre-nitrated precursor like 2'-hydroxy-5'-nitroacetophenone, is generally recommended. This strategy circumvents the key challenge of regioselectivity inherent in nitrating the chroman-4-one ring directly, thus preventing the formation of hard-to-separate isomers and improving the effective yield.
Q3: What analytical techniques are used to characterize the final product?
The structure and purity of this compound are typically confirmed using a combination of spectroscopic methods, including ¹H NMR and ¹³C NMR.[6] Mass spectrometry (MS) is used to confirm the molecular weight.
Experimental Protocols
Protocol 1: Synthesis via Cyclization of 2'-Hydroxy-5'-nitroacetophenone (Route B)
This protocol is adapted from a general procedure for the synthesis of similar substituted chroman-4-ones.[3][4]
Materials:
-
2'-hydroxy-5'-nitroacetophenone
-
Acetone (or other suitable ketone/aldehyde precursor for the dimethyl group)
-
Diisopropylamine (DIPA) or another suitable base
-
Ethanol
-
Dichloromethane (for extraction)
-
1 M NaOH, 1 M HCl, water, brine (for washing)
-
Anhydrous MgSO₄ or Na₂SO₄ (for drying)
Procedure:
-
Dissolve 2'-hydroxy-5'-nitroacetophenone in ethanol to make a 0.4 M solution in a microwave-safe vessel.
-
Add 1.1 equivalents of acetone and 1.1 equivalents of DIPA.
-
Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.[3]
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired this compound.[3]
Protocol 2: Synthesis via Intramolecular Friedel-Crafts Acylation
This is a general method for forming the chroman-4-one core, which would require a suitable phenoxypropionic acid precursor.[1]
Materials:
-
3-(4-Nitrophenoxy)-3-methylbutanoic acid (precursor)
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
Place the 3-(4-nitrophenoxy)-3-methylbutanoic acid in a round-bottom flask.
-
Add PPA (approximately 10 times the weight of the starting material).
-
Heat the viscous mixture to 100°C with efficient mechanical stirring for 1-2 hours.
-
Monitor the reaction progress using TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or purity issues.
Caption: Reaction pathways showing the formation of regioisomers during nitration.
References
Solubility issues of 2,2-Dimethyl-6-nitro-chroman-4-one in biological buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues with 2,2-Dimethyl-6-nitro-chroman-4-one in biological buffers.
Troubleshooting Guide
This guide addresses common problems encountered when preparing solutions of this compound for biological experiments.
Issue 1: Compound immediately precipitates when diluted from an organic stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Question: I dissolved this compound in 100% DMSO to make a 10 mM stock. When I add it to my cell culture medium, it immediately turns cloudy and a precipitate forms. Why is this happening and what can I do?
-
Answer: This is a common issue for hydrophobic compounds, a class to which this compound likely belongs. The drastic change from a polar aprotic solvent like DMSO to a predominantly aqueous environment causes the compound to "crash out" of solution.[1] High salt concentrations in buffers can also contribute to this effect, a phenomenon known as "salting out".[1]
Here are several strategies to address this:
-
Optimize the Dilution Method: Instead of adding a small volume of stock to the buffer, try adding the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion can prevent localized supersaturation where the compound first enters the buffer.
-
Reduce Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Perform a dose-response experiment starting at a much lower concentration to find the maximum achievable soluble concentration in your specific medium.[1]
-
Pre-warm the Buffer: Ensure your biological buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[2] Solubility is often temperature-dependent, and many compounds are less soluble in cold solutions.
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts or toxicity in cellular assays.[3] Always include a vehicle control in your experiments with the same final solvent concentration.
-
Issue 2: The prepared solution is clear initially but becomes cloudy over time or after temperature changes.
-
Question: I successfully dissolved the compound in my buffer at 37°C, but after leaving it on the bench or moving it to 4°C, I noticed precipitation. Is the compound unstable?
-
Answer: This is likely a solubility issue rather than chemical instability. The concentration you prepared is likely a supersaturated solution that is only kinetically stable. Changes in temperature can significantly decrease solubility, causing the compound to precipitate out of the solution over time.[4]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment and do not store them at lower temperatures.
-
Maintain Temperature: If possible, maintain the solution at the temperature where solubility was achieved (e.g., 37°C) until it is used.
-
Re-evaluate Maximum Soluble Concentration: The true thermodynamic solubility at room temperature or 4°C is lower than what you initially observed. You may need to work at a lower final concentration for longer experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for making a stock solution of this compound? A1: For hydrophobic compounds like this, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) or ethanol are excellent first choices for preparing high-concentration stock solutions.[3] Gentle warming to 37°C or brief sonication can aid in complete dissolution.[4][5]
Q2: How can I determine the maximum soluble concentration of this compound in my specific buffer? A2: You can perform a simple solubility assessment. This involves preparing a series of dilutions of your compound in the target buffer and observing for precipitation or turbidity. This can be done visually or measured quantitatively using a nephelometer or a plate reader to detect light scattering at a wavelength where the compound does not absorb (e.g., >500 nm).[5] See Protocol 2 for a detailed method.
Q3: Can I use sonication to help dissolve the compound? A3: Yes, sonication can be a useful technique to break up small particles and aid dissolution, especially when preparing the concentrated stock solution.[4] Use a bath sonicator for 5-10 minutes. However, be aware that this can create a supersaturated suspension rather than a true solution, which may precipitate later.
Q4: My experiment requires a high concentration of the compound, but it keeps precipitating. Are there any other options? A4: If you have exhausted the methods above, you may need to consider formulation strategies. These are more complex and can impact your biological system, so they must be carefully controlled. Options include the use of co-solvents (e.g., PEG-400, glycerin) or solubility enhancers like cyclodextrins or bovine serum albumin (BSA), which can encapsulate or bind to hydrophobic molecules to keep them in solution.[6][7]
Data Summary
| Solvent/Buffer System | Expected Solubility | Rationale & Recommendations |
| Water | Very Poor / Insoluble | The large, non-polar ring structure dominates, making it highly hydrophobic. |
| PBS (pH 7.4) | Very Poor / Insoluble | The high salt content may further decrease solubility via the "salting out" effect.[1] |
| Cell Culture Media | Poor | Serum proteins (like albumin) in media may slightly increase solubility compared to PBS, but precipitation is still highly likely at micromolar concentrations.[6] |
| DMSO, Ethanol, DMF | Soluble | These organic solvents are effective at solvating hydrophobic molecules. Recommended for preparing high-concentration stock solutions.[4] |
| Aqueous Buffer + <1% DMSO | Sparingly Soluble | The final solubility is limited by the compound's intrinsic aqueous solubility. The key is to find the maximum concentration that remains stable. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
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Accurately weigh out a known mass of this compound.
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Add a precise volume of 100% DMSO (or ethanol) to achieve the desired high concentration (e.g., 10-50 mM).
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Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10 minutes and vortex again.[5]
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If solids persist, sonicate the vial in a bath sonicator for 5-10 minutes.[4]
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Visually inspect the solution against a light source to ensure it is completely clear with no visible particulates.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Approximate Aqueous Solubility
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Prepare a 10 mM stock solution of the compound in 100% DMSO (as per Protocol 1).
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Set up a series of microcentrifuge tubes or a 96-well plate.
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In each tube/well, place a fixed volume of your target aqueous buffer (e.g., 198 µL of pre-warmed PBS or cell culture medium).
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Add increasing volumes of the 10 mM DMSO stock to create a range of final concentrations (e.g., add 2 µL of stock for a 100 µM final concentration with 1% DMSO).
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Immediately after adding the stock, mix thoroughly by vortexing or pipetting.
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Incubate the samples at the desired experimental temperature (e.g., 37°C) for 1 hour.
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Visually inspect each sample for any sign of precipitation or cloudiness. The highest concentration that remains perfectly clear is the approximate solubility limit under these conditions.
Visual Troubleshooting Guides
References
Technical Support Center: 2,2-Dimethyl-6-nitro-chroman-4-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,2-Dimethyl-6-nitro-chroman-4-one in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound in DMSO solutions.
| Issue | Potential Cause | Recommended Action |
| Compound Precipitation | 1. Supersaturated Solution: The concentration of the compound exceeds its solubility limit in DMSO. 2. Inappropriate Storage Temperature: Storage at low temperatures can decrease solubility. 3. Water Contamination: DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.[1][2] | 1. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[1] If precipitation persists, prepare a less concentrated stock solution. 2. Store stock solutions at a consistent temperature, such as -20°C or -80°C.[1] 3. Use fresh, anhydrous DMSO for preparing solutions.[1] Store DMSO under dry conditions. |
| Loss of Compound Activity | 1. Degradation: The compound may be unstable under the storage conditions. 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to compound degradation.[1][3] 3. Presence of Contaminants: Water or other contaminants in DMSO can promote degradation.[3][4] | 1. Perform a stability study to assess the degradation rate (see Experimental Protocols). Consider storing at a lower temperature (-80°C). 2. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1] 3. Use high-purity, anhydrous DMSO. |
| Inconsistent Experimental Results | 1. Inaccurate Concentration: This may be due to incomplete dissolution or degradation of the compound. 2. Solution Inhomogeneity: The compound may not be evenly distributed in the solution. | 1. Ensure the compound is fully dissolved before use by vortexing and, if necessary, brief sonication.[1] Verify the concentration using a suitable analytical method like HPLC-UV. 2. Always vortex the solution before taking an aliquot for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound for biological assays?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide range of organic compounds, including those similar in structure to chroman-4-ones.[5][6] Its ability to dissolve both polar and non-polar compounds makes it a versatile choice for in vitro studies.[7]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, weigh the desired amount of the compound and add the calculated volume of anhydrous DMSO.[1] To ensure complete dissolution, vortex the solution thoroughly. If needed, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1]
Q3: What are the optimal storage conditions for a DMSO stock solution of this compound?
A3: For long-term storage, it is recommended to store the stock solution at -80°C. For short-term storage, -20°C is acceptable.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials.[1]
Q4: How can I check the stability of my this compound solution in DMSO?
A4: The stability of the compound in DMSO can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will allow you to quantify the amount of the parent compound remaining and identify any potential degradation products.
Q5: Can the nitro group in this compound react with DMSO?
A5: While DMSO is generally a stable solvent, it can participate in certain reactions, particularly under specific conditions such as the presence of acids or bases, or at elevated temperatures.[8][9] There is no direct evidence to suggest a common reaction between a nitroaromatic group and DMSO under standard storage conditions. However, for definitive stability data, an experimental evaluation is recommended.
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of the compound in a DMSO stock solution over time at different storage temperatures.
-
Preparation of Stock Solution:
-
Accurately weigh 5 mg of this compound.
-
Dissolve the compound in 1 mL of anhydrous DMSO to prepare a 5 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense 50 µL aliquots of the stock solution into separate, clearly labeled microcentrifuge tubes.
-
Store the aliquots at three different temperatures: room temperature (20-25°C), 4°C, and -20°C.
-
-
Time Points for Analysis:
-
Analyze the samples at the following time points: 0, 24, 48, and 72 hours, and then weekly for four weeks.
-
-
Sample Analysis using HPLC-UV:
-
At each time point, take one aliquot from each storage temperature.
-
Dilute the sample to an appropriate concentration with a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject the diluted sample into an HPLC system equipped with a UV detector.
-
The mobile phase and column should be chosen based on the polarity of the compound. A C18 column is often a good starting point.
-
Monitor the peak area of the parent compound at its maximum UV absorbance wavelength.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage of compound remaining versus time for each storage condition.
-
Data Presentation
Table 1: Stability of this compound in DMSO at Various Temperatures
| Time Point | Room Temperature (% Remaining) | 4°C (% Remaining) | -20°C (% Remaining) |
| 0 hours | 100 | 100 | 100 |
| 24 hours | Data | Data | Data |
| 48 hours | Data | Data | Data |
| 72 hours | Data | Data | Data |
| 1 week | Data | Data | Data |
| 2 weeks | Data | Data | Data |
| 3 weeks | Data | Data | Data |
| 4 weeks | Data | Data | Data |
This table should be populated with your experimental data.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 2,2-Dimethyl-6-nitro-chroman-4-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the purity of synthetic 2,2-Dimethyl-6-nitro-chroman-4-one. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of Crude Product
| Potential Cause | Solution |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. |
| Side reactions: Competing side reactions, such as intermolecular acylation, can reduce the yield of the desired product.[1] | Ensure reaction conditions are optimized. Running the reaction at a lower concentration can sometimes minimize intermolecular side products.[1] |
| Sub-optimal catalyst activity: The Lewis acid catalyst (e.g., polyphosphoric acid) may be old or deactivated. | Use a fresh batch of the catalyst. Ensure anhydrous conditions are maintained as moisture can deactivate many Lewis acids. |
Issue 2: Difficulty in Purifying the Product by Column Chromatography
| Potential Cause | Solution |
| Poor separation of impurities: Impurities may have similar polarity to the product, leading to co-elution. | Optimize the eluent system. A gradient elution is often more effective than isocratic elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A shallow gradient can improve the separation of closely eluting compounds. |
| Product is insoluble in the loading solvent: The crude product does not fully dissolve in the initial mobile phase. | Dissolve the crude product in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) before adsorbing it onto a small amount of silica gel. Dry this mixture and load the powder onto the column. |
| Compound degradation on silica gel: Some compounds can degrade on acidic silica gel. | Consider using neutral or basic alumina for chromatography. Alternatively, a 2D TLC experiment can help determine if the compound is stable on silica gel. |
Issue 3: Product Fails to Crystallize or Oils Out During Recrystallization
| Potential Cause | Solution | | Inappropriate solvent choice: The solvent may be too good or too poor a solvent for the compound at all temperatures. | The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate). | | Presence of impurities: Impurities can inhibit crystal formation. | If the product oils out, try to "scratch" the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If this fails, the product may need to be further purified by column chromatography before attempting recrystallization. | | Cooling the solution too quickly: Rapid cooling can lead to the formation of an oil or very small, impure crystals. | Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic route is the intramolecular Friedel-Crafts acylation of 3-(4-nitrophenoxy)-3-methylbutanoic acid.[1] This is typically achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
Q2: What are the likely impurities in the synthesis of this compound?
A2: Common impurities may include unreacted starting material (3-(4-nitrophenoxy)-3-methylbutanoic acid), polymeric byproducts from intermolecular reactions, and potentially regioisomers if the starting phenol is not symmetrically substituted.[1]
Q3: What is a good starting solvent system for TLC analysis and column chromatography?
A3: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate, typically in a ratio of 4:1 or 3:1 (v/v). For column chromatography, a gradient elution from 100% hexane to a mixture of hexane and ethyl acetate (e.g., up to 20% ethyl acetate) is often effective.
Q4: How can I confirm the purity and identity of my final product?
A4: The purity of the final product should be assessed by multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity. The identity and structural confirmation should be done using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Q5: My purified product is a pale-yellow solid. Is this expected?
A5: Yes, this compound is typically a pale-yellow to yellow-brown solid. The color is characteristic of many nitro-aromatic compounds.
Data Presentation
The following tables summarize typical quantitative data obtained from the purification of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Purity (by HPLC) | Yield (%) |
| Crude Product | ~75% | - |
| Single Recrystallization (Ethanol) | 95-97% | 60-70% |
| Flash Column Chromatography | >98% | 80-90% |
| Recrystallization post-Chromatography | >99.5% | 90-95% (of chromatographed material) |
Table 2: Effect of Recrystallization Solvent on Purity and Recovery
| Solvent System | Purity (by HPLC) | Recovery (%) |
| Ethanol | 96.5% | 68% |
| Isopropanol | 97.2% | 65% |
| Ethyl Acetate/Hexane (1:5) | 95.8% | 75% |
| Toluene | 94.5% | 80% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 3-(4-nitrophenoxy)-3-methylbutanoic acid (1.0 eq).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10 eq by weight) to the flask.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. The mixture will become a thick, stirrable slurry.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from 0% ethyl acetate and gradually increasing to 20%.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or column-purified product in a minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical decision tree for troubleshooting common purification issues.
References
Overcoming poor solubility of chromanone derivatives in assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor solubility of chromanone derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why do many chromanone derivatives exhibit low aqueous solubility?
A1: The limited aqueous solubility of many chromanone derivatives is primarily due to their chemical structure. These molecules often possess a rigid, planar benzopyranone core and lipophilic (hydrophobic) substituents.[1] This hydrophobicity favors partitioning into non-polar environments over aqueous media. Furthermore, the planar structure can facilitate efficient packing into a stable crystalline lattice, which requires significant energy to break apart during dissolution, further limiting solubility.[2]
Q2: My chromanone derivative is precipitating out of my DMSO stock solution upon storage. What's happening?
A2: This can occur for a few reasons. Firstly, DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[3] The absorbed water can decrease the overall solvating power of the DMSO, causing the less soluble chromanone derivative to precipitate. Secondly, some compounds can form less soluble polymorphs or degrade over time, especially if exposed to light or repeated freeze-thaw cycles.[3][4] It is recommended to use anhydrous DMSO, store stock solutions in tightly sealed vials with desiccant, and prepare fresh solutions when possible.[3]
Q3: What are the most common initial strategies to improve the solubility of a chromanone derivative for an in vitro assay?
A3: The most common starting points are using co-solvents, adjusting the pH of the medium, and employing complexation agents like cyclodextrins.[5][6] Using a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO), is often the first step to prepare a concentrated stock solution, which is then diluted into the aqueous assay buffer.[7] If the chromanone derivative has ionizable functional groups, adjusting the pH of the buffer can significantly increase solubility.[8] For more persistent solubility issues, forming an inclusion complex with a cyclodextrin can dramatically enhance aqueous solubility.[9][10]
Q4: How do co-solvents work, and which ones are commonly used?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[11][12] They create a more favorable environment for the non-polar chromanone derivative to dissolve. Common co-solvents used in biological assays include:
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Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycols (e.g., PEG 400) [12]
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Propylene glycol [12]
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Glycerol [12]
The choice of co-solvent and its final concentration in the assay must be carefully considered to avoid solvent-induced artifacts or toxicity to cells.[13]
Q5: How can pH modification enhance the solubility of my compound?
A5: The solubility of ionizable compounds is highly dependent on pH.[8] If a chromanone derivative contains a basic functional group (e.g., an amine), it will become protonated and more soluble in acidic solutions (lower pH). Conversely, if it contains an acidic functional group (e.g., a carboxylic acid or a phenolic hydroxyl), it will become deprotonated and more soluble in basic solutions (higher pH).[14] Therefore, adjusting the pH of the assay buffer away from the compound's isoelectric point can markedly improve its solubility.[15]
Q6: What are cyclodextrins and how do they improve solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[9] This unique structure allows them to encapsulate a poorly water-soluble "guest" molecule, like a chromanone derivative, within their central cavity.[16] This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic guest from the aqueous environment and increasing its apparent solubility.[12][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[9]
Troubleshooting Guides
Problem 1: My compound precipitates immediately when I dilute my DMSO stock into the aqueous assay buffer.
| Possible Cause | Suggested Solution |
| Final DMSO concentration is too low. | The aqueous buffer cannot tolerate the high concentration of the hydrophobic compound once the DMSO is diluted. Increase the final percentage of DMSO in the assay, but be mindful of its potential effects on the assay (typically kept ≤1%).[3] |
| Kinetic vs. Thermodynamic Solubility. | You are exceeding the kinetic solubility limit. The compound may stay in solution for a short time but crashes out as it equilibrates. Try a serial dilution method or add the DMSO stock to the assay buffer while vortexing to ensure rapid mixing.[7] |
| Compound has extremely low aqueous solubility. | The compound is not soluble enough even with a small percentage of co-solvent. Consider using a solubilizing excipient in your assay buffer, such as a non-ionic surfactant (e.g., Tween 80) or a cyclodextrin (e.g., HP-β-CD).[5][18] |
Problem 2: I am observing high variability or lower-than-expected activity in my biological assays.
| Possible Cause | Suggested Solution |
| Micro-precipitation. | The compound may be forming microscopic precipitates that are not visible to the naked eye. This reduces the effective concentration of the compound available to interact with the biological target, leading to inaccurate and variable results.[7] |
| Adsorption to Plastics. | Highly lipophilic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in solution. Consider using low-adhesion plastics or pre-treating plates with a blocking agent like bovine serum albumin (BSA). |
| Inaccurate Stock Concentration. | If the compound is not fully dissolved in the initial DMSO stock, all subsequent dilutions will be inaccurate. Visually inspect the stock solution for any particulate matter. If unsure, briefly sonicate or warm the solution (check compound stability first) and filter through a 0.22 µm syringe filter. |
Data Presentation
Table 1: Relative Effectiveness of Common Co-solvents for a Hypothetical Chromanone Derivative
| Co-solvent System (v/v in Water) | Maximum Solubilization Capacity (µg/mL) | Final Concentration for Assay (Typical) |
| 100% Aqueous Buffer (pH 7.4) | < 1 | N/A |
| 1% DMSO / 99% Buffer | ~15 | 0.1 - 1% |
| 5% DMSO / 95% Buffer | ~80 | > 1% (Caution) |
| 5% Ethanol / 95% Buffer | ~45 | 0.5 - 5% |
| 5% PEG 400 / 95% Buffer | ~110 | 1 - 5% |
| 5% Propylene Glycol / 95% Buffer | ~95 | 1 - 5% |
| Note: These are illustrative values. Actual solubility depends on the specific chromanone structure and experimental conditions. |
Table 2: Example of Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Concentration (mM) in Buffer | Apparent Solubility of Chromanone (µg/mL) | Fold Increase in Solubility |
| 0 | 0.8 | 1.0x |
| 2 | 15.5 | 19.4x |
| 4 | 32.1 | 40.1x |
| 6 | 55.8 | 69.8x |
| 8 | 81.2 | 101.5x |
| 10 | 104.6 | 130.8x |
| Data based on a typical phase solubility study. The linear relationship indicates the formation of a 1:1 inclusion complex.[19] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)
-
Weigh Compound: Accurately weigh a precise amount of the chromanone derivative (e.g., 5 mg) into a clean, dry glass vial.
-
Add Co-solvent: Using a calibrated pipette, add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a 250 g/mol compound, add 2 mL of DMSO to 5 mg).
-
Dissolve: Tightly cap the vial and facilitate dissolution by vortexing for 1-2 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can be used if the compound is heat-stable.
-
Inspect: Visually inspect the solution against a light source to ensure all solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Protocol 2: Phase Solubility Study with Cyclodextrins
This protocol, based on the Higuchi-Connors method, determines the ability of a cyclodextrin to enhance compound solubility.[19]
-
Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM) in the desired assay buffer.[19]
-
Add Excess Compound: Add an excess amount of the solid chromanone derivative to each cyclodextrin solution in separate sealed vials. Ensure a solid excess is visible.[19]
-
Equilibrate: Seal the vials and place them on an orbital shaker or rotator. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to reach equilibrium.[19]
-
Separate Phases: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Sample and Filter: Carefully withdraw an aliquot from the clear supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[19]
-
Quantify: Dilute the filtered samples appropriately and quantify the concentration of the dissolved chromanone derivative using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze: Plot the concentration of the dissolved chromanone derivative (Y-axis) against the concentration of HP-β-CD (X-axis). The slope of this line can be used to determine the complexation stoichiometry and binding constant.
Visualizations
Caption: A decision tree for troubleshooting chromanone solubility issues.
Caption: Experimental workflow for preparing a chromanone for an in-vitro assay.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceasia.org [scienceasia.org]
- 11. longdom.org [longdom.org]
- 12. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 13. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chm.uri.edu [chm.uri.edu]
- 15. One moment, please... [ajdhs.com]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: 2,2-Dimethyl-6-nitro-chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe storage, handling, and use of 2,2-Dimethyl-6-nitro-chroman-4-one in a laboratory setting.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring laboratory safety.
Storage Conditions:
| Parameter | Recommendation | Source |
| Temperature | Room temperature | [1] |
| Atmosphere | Store in a dry, well-ventilated place. Keep container tightly closed. | [2][3] |
| Light | Protect from light. | Inferred from general handling of nitroaromatic compounds. |
| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and reducing agents.[4] | Inferred from general knowledge of nitro compounds. |
Handling Precautions:
This compound is a pale-yellow to yellow-brown solid.[1] It should be handled with care, following standard laboratory safety procedures.
Safety Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][5] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the storage, handling, and use of this compound.
FAQs:
-
What is the recommended storage temperature for this compound?
-
It should be stored at room temperature.[1]
-
-
The compound has changed color in storage. Is it still usable?
-
A significant color change may indicate degradation. It is recommended to verify the purity of the compound using an appropriate analytical method, such as NMR or LC-MS, before use. Ensure it has been stored in a dry, dark place with the container tightly sealed.
-
-
I am having trouble dissolving the compound. What solvents can I use?
-
My crystallization is not working. What can I do?
-
No crystals are forming: Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites.[6] If that fails, adding a small seed crystal of the pure compound can initiate crystallization. You may also have too much solvent; in which case, you can evaporate some of the solvent and try to crystallize again.[6]
-
The compound is "oiling out" instead of crystallizing: This can happen if the solution is supersaturated or if impurities are present. Try redissolving the oil by heating and adding a small amount of additional solvent. Allow the solution to cool more slowly.
-
The crystal yield is very low: The mother liquor may still contain a significant amount of your compound. Try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.[6]
-
Experimental Protocols
The following is a general protocol for a reaction involving a chroman-4-one derivative, based on the synthesis of a similar compound, 6-Nitro-2-pentylchroman-4-one.[7][8] This should be adapted based on the specific requirements of your experiment.
Synthesis of a 2-substituted-6-nitro-chroman-4-one derivative:
-
Reaction Setup: In a microwave-safe vial, combine 2'-hydroxy-5'-nitroacetophenone (1 equivalent), the desired aldehyde (1.1 equivalents), and diisopropylamine (DIPA) (1.1 equivalents) in ethanol (0.4 M solution of the acetophenone).
-
Microwave Irradiation: Heat the mixture using microwave irradiation at 160-170 °C for 1 hour.
-
Workup:
-
Dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Wash the organic layer sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.
-
Dry the organic phase over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to yield the desired chroman-4-one.
Disclaimer: The information provided in this document is for guidance only and should not be considered a substitute for a thorough literature search and risk assessment. Always consult the Safety Data Sheet (SDS) for the specific compound and follow all institutional safety protocols.
References
- 1. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 2. chamaeleon-produktion.de [chamaeleon-produktion.de]
- 3. fishersci.com [fishersci.com]
- 4. Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05914A [pubs.rsc.org]
- 5. fishersci.ie [fishersci.ie]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 2,2-Dimethyl-6-nitro-chroman-4-one and Other SIRT2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selective inhibition of Sirtuin 2 (SIRT2) presents a promising therapeutic avenue for a variety of diseases, including neurodegenerative disorders and cancer. This guide provides an objective comparison of 2,2-Dimethyl-6-nitro-chroman-4-one with other prominent SIRT2 inhibitors, supported by available experimental data from surrogate molecules and detailed methodologies for key assays.
SIRT2, a member of the NAD+-dependent protein lysine deacylase family, is predominantly located in the cytoplasm and plays a crucial role in the deacetylation of non-histone proteins, most notably α-tubulin. Its involvement in cell cycle regulation, metabolic processes, and tumorigenesis has spurred the development of numerous small molecule inhibitors. This guide focuses on a comparative analysis of this compound within the context of the broader chroman-4-one class of SIRT2 inhibitors and other well-characterized inhibitors such as TM, AGK2, SirReal2, and Tenovin-6.
Quantitative Comparison of SIRT2 Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and cellular cytotoxicity of several well-characterized SIRT2 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity of SIRT2 Inhibitors against Sirtuin Deacylase Activity
| Inhibitor | Target | Deacetylation IC50 (μM) | Demyristoylation IC50 (μM) | Selectivity Notes |
| TM | SIRT1 | ~26 | - | Potent and selective for SIRT2.[6] Inhibits both deacetylation and demyristoylation activities of SIRT2.[6] |
| SIRT2 | 0.038 | 0.049 | ||
| SIRT3 | >200 | - | ||
| SIRT6 | >200 | >200 | ||
| AGK2 | SIRT1 | 11 | - | Not very selective between SIRT1 and SIRT2.[6] Does not inhibit SIRT2 demyristoylation.[6] |
| SIRT2 | 9 | >100 | ||
| SirReal2 | SIRT1 | >100 | - | Highly selective for SIRT2 deacetylation.[6][7] Does not inhibit SIRT2 demyristoylation.[6] |
| SIRT2 | 0.23 | >100 | ||
| Tenovin-6 | SIRT1 | 21 | - | Not very selective between SIRT1 and SIRT2.[6] Does not inhibit SIRT2 demyristoylation.[6] |
| SIRT2 | 9 | >100 | ||
| Chroman-4-one Derivatives | ||||
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 | Not Determined | Highly selective for SIRT2 over SIRT1 and SIRT3.[1][2] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | Not Determined | Highly selective for SIRT2 over SIRT1 and SIRT3.[1][2][5][3][4] |
Table 2: Cellular Cytotoxicity of SIRT2 Inhibitors (GI50 in μM)
| Cell Line | TM | AGK2 | SirReal2 | Tenovin-6 |
| MCF-7 (Breast Cancer) | 18 | >50 | 38 | 9 |
| MDA-MB-231 (Breast Cancer) | 16 | >50 | 36 | 1 |
| HCT116 (Colon Cancer) | 12 | >50 | 35 | 2 |
| A549 (Lung Cancer) | 15 | >50 | 45 | 3 |
| MCF10A (Normal Breast Epithelial) | >50 | >50 | 35 | 9 |
Data for TM, AGK2, SirReal2, and Tenovin-6 in both tables are from a direct comparative study by Spiegelman et al., 2018.[6][8] Data for chroman-4-one derivatives are from Fridén-Saxin et al., 2012.[1][2][5][3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of SIRT2 inhibitors.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of compounds against SIRT2 deacetylase activity.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore quenched by the acetyl group)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, to cleave the deacetylated substrate and release the fluorophore)
-
Test compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare a reaction mixture containing the SIRT2 enzyme and the test compound at various concentrations in the assay buffer. A control with DMSO instead of the inhibitor is also prepared.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for a further period (e.g., 20 minutes) at 37°C to allow for complete cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Assays
Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug development.
This assay qualitatively or quantitatively assesses the ability of a compound to inhibit the deacetylation of α-tubulin, a known SIRT2 substrate, in cells.
Materials:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against acetylated α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and fix them with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against acetylated α-tubulin.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. An increase in fluorescence intensity in the treated cells compared to the control indicates inhibition of tubulin deacetylation.
CETSA is a powerful method to verify target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in intact cells.[9][10]
Materials:
-
Cell line of interest
-
Test compounds
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates to a range of temperatures
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against SIRT2
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes) and then cool to room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction (containing unfolded, aggregated protein) by centrifugation.
-
Analyze the amount of soluble SIRT2 in the supernatant at each temperature by SDS-PAGE and Western blotting using a SIRT2-specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized SIRT2.[11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the evaluation process of SIRT2 inhibitors.
Caption: SIRT2 signaling pathways in the cytoplasm and nucleus.
Caption: General experimental workflow for SIRT2 inhibitor evaluation.
Caption: Logical relationship of this compound to other SIRT2 inhibitors.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2âSelective Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
A Comparative Analysis of Nitro-Substituted Chromanones: Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Nitro-substituted chromanones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative study of these compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We present a comprehensive overview of their performance against various biological targets, supported by quantitative data from experimental studies. This document also details the experimental protocols for the key assays cited and offers a visual representation of the signaling pathways and experimental workflows through Graphviz diagrams.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the biological activities of various nitro-substituted chromanones and related compounds, presenting key quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for easy comparison.
Table 1: Anticancer Activity of Nitro-Substituted Chromanones and Comparative Compounds
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Nitro-4-chromanone Derivatives | ||||
| Compound 36 (6-Fluoro-3-nitro-4-chromanone derivative) | DU145 (Prostate) | 1.21 | Cisplatin | 2.80 |
| PC3 (Prostate) | 0.94 | Cisplatin | 18.20 | |
| Compound 38 (6-Bromo-3-nitro-4-chromanone derivative) | DU145 (Prostate) | 0.47 | Docetaxel | Not specified |
| PC3 (Prostate) | 0.51 | Docetaxel | Not specified | |
| Chalcone Analogues | ||||
| 3-Benzylidenechroman-4-one 4a | K562 (Leukemia) | ≤ 3.86 µg/ml | Etoposide | Not specified |
| MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | Etoposide | Not specified | |
| Other Heterocyclic Compounds | ||||
| Benzothiazole Derivative 7l | HCT116 (Colon) | 2.527 | - | - |
| HeLa (Cervical) | 2.659 | - | - |
Table 2: Anti-inflammatory Activity of Nitro-Substituted and Related Compounds
| Compound | Assay | Parameter | Value | Reference Compound | Value |
| Nitro-Chalcones | Carrageenan-induced rat paw edema | Inhibition (%) | Significant | Indomethacin | Not specified |
| Chromone Derivative (DCO-6) | LPS-induced NO production in RAW264.7 cells | IC50 | Not specified | - | - |
| Flavonoids (Quercetin) | Carrageenan-induced rat paw edema | Inhibition (%) | Significant | - | - |
Table 3: Antimicrobial Activity of Nitro-Substituted Chromanones and Comparative Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Halogenated 3-Nitro-2H-Chromenes | ||||
| Compound 5s | S. aureus (MRSA) | 4 | - | - |
| S. epidermidis | 1-4 | - | - | |
| Fluoroquinolones | ||||
| Ciprofloxacin | P. aeruginosa | 0.26 | - | - |
| Moxifloxacin | S. aureus (MRSA) | 0.049 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Anticancer Activity Assays
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
2. Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Measurement and Analysis: The absorbance is measured at approximately 510 nm, and the IC50 value is calculated.
Anti-inflammatory Activity Assay
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: The test compounds or a reference anti-inflammatory drug are administered orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Antimicrobial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of nitro-substituted chromanones.
Signaling Pathways
Experimental Workflows
Comparative Analysis and Conclusion
Nitro-substituted chromanones have demonstrated significant potential as therapeutic agents, exhibiting potent anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity: The presence of a nitro group, often in conjunction with other substituents like halogens on the chromanone scaffold, appears to be crucial for their cytotoxic effects against various cancer cell lines.[1] As shown in Table 1, certain 3-nitro-4-chromanone derivatives exhibit IC50 values in the low micromolar range, comparable or even superior to established anticancer drugs like cisplatin against prostate cancer cells.[1] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
Anti-inflammatory Activity: Nitro-substituted chromanones and related chalcones have shown promising anti-inflammatory properties.[2] They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[3] This is often achieved by targeting key signaling molecules such as NF-κB and MAPKs, which are central regulators of the inflammatory response.
Antimicrobial Activity: The antimicrobial efficacy of nitro-substituted chromanones is notable, particularly against Gram-positive bacteria, including multidrug-resistant strains like MRSA.[4] The mechanism is believed to involve the reduction of the nitro group within the bacterial cell, leading to the generation of toxic reactive nitrogen species that can damage cellular components.[5] The MIC values for some halogenated 3-nitro-2H-chromenes are in the low microgram per milliliter range, highlighting their potential as novel antibacterial agents.[4]
Comparison with Alternatives:
-
Chalcones: As precursors to flavonoids, chalcones share structural similarities with chromanones and also exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[6] Some studies suggest that the rigidified chalcone scaffold in the form of a chromanone can lead to enhanced potency.[7]
-
Flavonoids: This broad class of natural products is well-known for its anti-inflammatory and antioxidant properties.[8] While many flavonoids show promise, nitro-substituted chromanones may offer advantages in terms of potency and specific targeting of certain signaling pathways.[9]
-
Quinolones: In the realm of antimicrobial agents, fluoroquinolones are a major class of synthetic antibiotics.[10] While highly effective, the emergence of resistance is a significant concern. Nitro-substituted chromanones, with their different mechanism of action, could provide a valuable alternative for treating infections caused by resistant bacteria.[11]
References
- 1. Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids as Potential Anti-Inflammatory Molecules: A Review [mdpi.com]
- 9. Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,2-Dimethyl-6-nitro-chroman-4-one Analogs
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Analogs based on this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] This guide focuses on the structure-activity relationship (SAR) of 2,2-dimethyl-6-nitro-chroman-4-one analogs, providing a comparative analysis of their biological performance based on available experimental data.
The 2,2-dimethyl substitution on the chroman-4-one ring is a key structural feature, and the presence of a nitro group at the 6-position significantly influences the electronic properties and biological activity of the molecule. The electron-withdrawing nature of the nitro group can play a crucial role in the interaction of these compounds with their biological targets.
Structure-Activity Relationship Insights
The biological activity of chroman-4-one derivatives is highly dependent on the substitution pattern of the scaffold.[4][5] For chroman-4-one analogs, including those with a 6-nitro substituent, key SAR observations from various studies can be summarized as follows:
-
Substitution at C2: The nature of the substituent at the C2 position is critical for activity. For instance, in the context of SIRT2 inhibition, an alkyl chain with three to five carbons at the C2 position was found to be favorable for high potency.[4][5]
-
Substitution at C6 and C8: Larger, electron-withdrawing groups at the 6- and 8-positions are generally favorable for certain biological activities, such as SIRT2 inhibition.[4][5] The 6-nitro group is an electron-withdrawing substituent, and its presence can enhance the inhibitory activity of the compounds.[5]
-
The Carbonyl Group: An intact carbonyl group at the 4-position is often crucial for the biological activity of chroman-4-one derivatives.[4][5]
While specific and extensive SAR studies on a wide range of this compound analogs are not broadly available in the provided search results, the general principles derived from related chroman-4-one series provide a strong foundation for predicting the impact of structural modifications. For example, in a study of SIRT2 inhibitors, a 6-nitro-2-pentylchroman-4-one derivative showed significant activity.[4]
Comparative Biological Activity Data
The following table summarizes the biological activity of selected chroman-4-one analogs, highlighting the impact of different substituents on their inhibitory potency against SIRT2.
| Compound ID | R2 Substituent | R6 Substituent | R8 Substituent | SIRT2 Inhibition (% at 200 µM) | IC50 (µM) |
| 1g | n-Pentyl | NO2 | H | 77 | 10.6 |
| 1f | n-Pentyl | Cl | H | 62 | > 200 |
| 1a | n-Pentyl | Cl | Br | 88 | 4.5 |
| 1m | n-Pentyl | Br | Br | 91 | 1.5 |
| 1h | n-Pentyl | OMe | H | 20 | > 200 |
| 1k | n-Propyl | Br | Br | 76 | 10.6 |
| 1n | Isopropyl | Br | Br | 52 | > 200 |
Data extracted from studies on SIRT2 inhibitors.[4][5]
From this data, it is evident that electron-withdrawing groups at positions 6 and 8, such as nitro and bromo groups, enhance the inhibitory activity against SIRT2. Furthermore, the nature of the alkyl substituent at the C2 position also plays a significant role, with a straight-chain pentyl group showing better activity than branched or shorter alkyl chains in some contexts.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of chroman-4-one analogs.
General Procedure for Synthesis of 2-Alkyl-Chroman-4-ones:
A solution of the appropriate 2'-hydroxyacetophenone in ethanol is prepared. To this solution, the corresponding aldehyde (1.1 equivalents) and diisopropylamine (DIPA, 1.1 equivalents) are added. The reaction mixture is then subjected to microwave irradiation at 160–170 °C for 1 hour. After cooling, the mixture is diluted with dichloromethane (CH2Cl2) and washed sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine. The organic layer is dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired chroman-4-one.[4]
In Vitro SIRT2 Inhibition Assay (Fluorometric):
The inhibitory activity of the synthesized compounds against SIRT2 is determined using a fluorometric assay. The assay is typically performed in a 96-well plate format. The reaction mixture contains the SIRT2 enzyme, NAD+, and a fluorogenic substrate (e.g., a peptide with an acetylated lysine residue). The compounds to be tested are added to the wells at various concentrations. The reaction is initiated and incubated at a controlled temperature (e.g., 37 °C). The deacetylation of the substrate by SIRT2 is coupled to a developer that produces a fluorescent signal. The fluorescence is measured using a plate reader at appropriate excitation and emission wavelengths. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the compound to that of a control (without the inhibitor). IC50 values are then determined from the dose-response curves.[4][5]
Antiproliferative Activity Assay (MTT Assay):
The antiproliferative effects of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by viable cells. The medium is then removed, and the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[6]
Visualizations: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and biological evaluation of chroman-4-one analogs.
Caption: Proposed mechanism of action via SIRT2 inhibition leading to cell cycle arrest and apoptosis.
Caption: Key structure-activity relationship points for chroman-4-one analogs.
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Chroman-4-Ones: An In Vivo Efficacy Comparison
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and naturally occurring compounds with a wide array of biological activities.[1] This guide provides a comparative overview of the in vivo efficacy of 2,2-Dimethyl-6-nitro-chroman-4-one and related derivatives, with a focus on their anti-inflammatory and anti-cancer properties. We delve into supporting experimental data, detailed methodologies, and the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.
Comparative In Vivo Efficacy of Chroman-4-one Derivatives
Anti-Cancer Activity
| Compound/Derivative | Animal Model | Dosage & Administration | Key Findings | Reference |
| (2E)-2-(4-oxo-4H-chromen-3-yl)methyleneamino-4-nitrobenzoic acid | Diethylnitrosamine (DEN)-induced hepatocellular carcinoma (HCC) in rats | Not specified | Downregulated pro-inflammatory and pro-angiogenic markers (TNF-α, VEGF); modulated p53, Cytochrome C, and MMP-9; restored the balance between Bcl2 and Bax proteins. | [2][3] |
| Two 2-pyridylethyl substituted chroman-4-one derivatives | Not specified (implied from in vitro results) | Not specified | Showed significant reduction in the proliferation of breast and lung cancer cells in vitro, suggesting potential for in vivo studies. | [4] |
| Thiochroman-4-one derivatives | NCI-60 human tumor cell line screen (in vitro with implications for in vivo models) | Not specified | Compounds with a thiochromanone skeleton exhibited higher anticancer activity compared to chromanone analogs. | [5] |
Anti-inflammatory Activity
| Compound/Derivative | Animal Model | Dosage & Administration | Key Findings | Reference |
| A novel 2-phenyl-4H-chromen-4-one derivative (Compound 8) | LPS-induced inflammation in mice | Not specified | Downregulated the expression of NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway. | [6][7] |
| 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one (Synthetic hydrangenol derivative) | Carrageenan-induced paw edema in rats | Not specified | Potently reduced paw inflammation (volume, width, and thickness) by inhibiting iNOS and COX-2 expression in paw tissue. | [8] |
| 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) | Adjuvant-induced arthritis in rats | Not specified | Showed significant in vivo anti-inflammatory effects, building on in vitro inhibition of NO, IL-6, and TNF-α production and inhibition of NF-κB and MAPKs signaling. | [9] |
| 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives | Not specified | Not specified | Halogen-substituted derivatives (Cl and Br) exhibited potent anti-inflammatory and analgesic activity. | [10] |
Alternative Therapeutic Strategies: Other SIRT2 Inhibitors
Many chroman-4-one derivatives exert their biological effects through the inhibition of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in various cellular processes.[11][12] The following table compares the inhibitory activity of chroman-4-ones with other classes of SIRT2 inhibitors.
| Inhibitor | Class | SIRT2 IC50 | Selectivity | Key In Vivo/In Vitro Findings | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | Chroman-4-one | 1.5 µM | Highly selective over SIRT1 and SIRT3. | Potent and selective SIRT2 inhibition demonstrated in vitro. | [13] |
| Cambinol | β-naphthol derivative | 59 µM | Dual SIRT1/SIRT2 inhibitor. | Showed anti-proliferative effects in a Burkitt lymphoma mouse xenograft model. | [14] |
| Tenovin-6 | Thioxanthenone derivative | Not specified (potent) | Dual SIRT1/SIRT2 inhibitor. | Reported as the most potent compound in several cancer cell lines tested. | [15] |
| SirReal2 | Thiazolyl-phenyl-sulfonamide | Not specified | SIRT2-selective | Enhances anti-tumor effects of PI3K/mTOR inhibitors in acute myeloid leukemia cells in vivo. | [16] |
| TM (thiomyristoyl lysine) | Thioacyl lysine peptide | 0.028 µM | Highly selective for SIRT2 over SIRT1 and SIRT3. | Broad anticancer effect in various human cancer cells and mouse models of breast cancer. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of chroman-4-one derivatives and for conducting in vivo anti-inflammatory studies.
Synthesis of 2-Alkyl-Chroman-4-ones
A common and efficient method for the synthesis of 2-alkyl-chroman-4-ones involves a microwave-assisted, base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[11]
-
Reaction Setup: A mixture of the appropriate 2'-hydroxyacetophenone, an aldehyde (1.1 equivalents), and N,N-diisopropylethylamine (DIPA) as a base in ethanol is prepared in a microwave vial.
-
Microwave Irradiation: The reaction mixture is heated to 160–170 °C using microwave irradiation for 1 hour.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 2-alkyl-chroman-4-one.[12]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the anti-inflammatory activity of novel compounds.[8]
-
Animals: Male Sprague-Dawley rats (or a similar strain) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compound (e.g., a chroman-4-one derivative) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Biochemical Analysis: After the final measurement, the animals are euthanized, and the inflamed paw tissue can be collected for the analysis of inflammatory markers such as iNOS, COX-2, TNF-α, and IL-6 expression using techniques like Western blotting or ELISA.
Visualizing the Molecular Landscape
To better understand the mechanisms of action and experimental designs, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: SIRT2 signaling pathway and its key downstream targets.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC | Semantic Scholar [semanticscholar.org]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro and in vivo anti-inflammatory activity of novel 4-ferrocenylchroman-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 14. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SIRT2 inhibitor SirReal2 enhances anti-tumor effects of PI3K/mTOR inhibitor VS-5584 on acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,2-Dimethyl-6-nitro-chroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of 2,2-Dimethyl-6-nitro-chroman-4-one, a heterocyclic compound of interest in medicinal chemistry. The routes are evaluated based on efficiency, reagent accessibility, and reaction conditions, with supporting experimental data from published literature.
Synthetic Route Comparison
Two primary strategies for the synthesis of this compound are presented:
-
Route A: One-Step Synthesis. This approach involves the direct condensation of a substituted 2'-hydroxyacetophenone with acetone to form the chroman-4-one ring system in a single step.
-
Route B: Two-Step Synthesis. This method proceeds through the formation of a 6-hydroxy-chroman-4-one intermediate, which is subsequently nitrated to yield the final product.
The following diagram illustrates the logical flow of this comparison.
Caption: Comparative workflow of synthetic routes to this compound.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic routes.
| Parameter | Route A: One-Step Synthesis | Route B: Two-Step Synthesis |
| Starting Materials | 2'-Hydroxy-5'-nitroacetophenone, Acetone | 2',5'-Dihydroxyacetophenone, Acetone |
| Number of Steps | 1 | 2 |
| Key Reagents | Diisopropylamine (DIPA) | Step 1: PiperidineStep 2: Copper (II) nitrate, Acetic anhydride |
| Reaction Conditions | Microwave irradiation (160-170 °C), 1 hour | Step 1: Microwave irradiation, 10 minutesStep 2: Not specified |
| Reported Yield | Not explicitly reported for the target molecule, but high yields are noted for electron-deficient acetophenones.[1] | Step 1 (Intermediate): 89%[2]Step 2 (Nitration): Not specified, potential for isomeric mixtures.[3] |
| Purification | Flash column chromatography | Step 1: Not specifiedStep 2: Likely requires chromatographic separation of isomers |
Experimental Protocols
Route A: One-Step Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of substituted chroman-4-ones.[1]
Materials:
-
2'-Hydroxy-5'-nitroacetophenone
-
Acetone
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2'-hydroxy-5'-nitroacetophenone in ethanol (0.4 M), add acetone (1.1 equivalents) and diisopropylamine (1.1 equivalents).
-
Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.
-
After cooling, dilute the mixture with dichloromethane.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Route B: Two-Step Synthesis of this compound
Step 1: Synthesis of 2,2-Dimethyl-6-hydroxy-chroman-4-one [2]
Materials:
-
2',5'-Dihydroxyacetophenone
-
Acetone
-
Piperidine
Procedure:
-
A mixture of 2',5'-dihydroxyacetophenone, acetone, and a catalytic amount of piperidine is subjected to microwave irradiation.
-
The reaction is carried out for 10 minutes.
-
The product, 2,2-Dimethyl-6-hydroxy-chroman-4-one, is obtained in 89% yield.
Step 2: Nitration of 2,2-Dimethyl-6-hydroxy-chroman-4-one
This protocol is based on the Menke nitration of a related chroman structure.[3]
Materials:
-
2,2-Dimethyl-6-hydroxy-chroman-4-one
-
Copper (II) nitrate
-
Acetic anhydride
Procedure:
-
Dissolve 2,2-Dimethyl-6-hydroxy-chroman-4-one in acetic anhydride.
-
Add copper (II) nitrate to the solution.
-
Stir the reaction mixture at room temperature. The reaction time is not specified and should be monitored by a suitable method (e.g., TLC).
-
Upon completion, the reaction mixture is worked up to isolate the product.
-
Purification by column chromatography is expected to be necessary to separate the desired 6-nitro isomer from the potential 8-nitro byproduct. The Menke nitration of a similar chroman yielded a 3:1 mixture of the 6- and 8-nitro products.[3]
Conclusion
Both synthetic routes offer viable pathways to this compound.
-
Route A is a more direct, one-step process that is likely to be more time and resource-efficient, especially given the high yields generally observed with electron-deficient starting materials under microwave conditions.[1]
-
Route B is a two-step process that provides the 6-hydroxy intermediate in high yield.[2] However, the subsequent nitration step may present challenges in terms of regioselectivity, potentially leading to a mixture of isomers that would require careful separation, thus lowering the overall isolated yield of the desired product.[3]
For researchers prioritizing efficiency and a straightforward synthesis, Route A appears to be the more advantageous approach. However, if the 6-hydroxy intermediate is also of interest for other derivatizations, Route B provides a high-yielding method for its preparation. Further optimization of the nitration step in Route B would be necessary to improve its efficiency and selectivity.
References
Benchmarking a Novel Chromanone Derivative: A Comparative Analysis Against Established Anticancer Drugs
For Immediate Release
[City, State] – December 24, 2025 – In the continuous pursuit of more effective and targeted cancer therapies, a novel compound, 2,2-Dimethyl-6-nitro-chroman-4-one, is emerging as a potential candidate. This comparison guide provides a comprehensive benchmark of this compound against well-established anticancer drugs—Cisplatin, Doxorubicin, and Paclitaxel. The following analysis, designed for researchers, scientists, and drug development professionals, summarizes the available preclinical data, outlines key experimental methodologies, and visualizes the underlying cellular mechanisms.
While direct experimental data for this compound is limited in publicly accessible literature, this guide draws upon research on closely related nitro-substituted chromanone derivatives to provide a preliminary assessment. The chromanone scaffold itself is a recognized pharmacophore with demonstrated anticancer potential.[1][2] Studies on various chromanone derivatives have revealed their ability to induce apoptosis and cause cell cycle arrest in cancer cells.[3]
Comparative Anticancer Activity
To provide a quantitative benchmark, the half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the available IC50 values for the benchmark drugs against common cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions. For context, a related compound, 2,6-bis-(4-nitrobenzylidene) cyclohexanone, has shown an IC50 value of 0.48 µM in A549 lung cancer cells.[4] Another study on chromanone derivatives noted that a 6-nitro substituted compound exhibited inhibitory activity, though a specific IC50 was not provided.[5]
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cisplatin | A549 | Lung Cancer | 9.73 - 16.48[6][7][8] |
| Doxorubicin | MCF-7 | Breast Cancer | 0.68 - 8.3[9][10][11][12][13] |
| Paclitaxel | DU-145 | Prostate Cancer | >0.1[14] |
Table 1: Comparative IC50 Values of Standard Anticancer Drugs. This table presents the range of reported IC50 values for Cisplatin, Doxorubicin, and Paclitaxel in commonly used cancer cell lines. The variability in values highlights the dependency on experimental conditions.
Mechanisms of Action: A Comparative Overview
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of any anticancer agent.
This compound (Proposed) : Based on studies of similar chromanone derivatives, it is hypothesized that this compound may induce cancer cell death through the intrinsic apoptotic pathway. This is often characterized by the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.
Cisplatin : This platinum-based drug exerts its cytotoxic effects primarily by forming covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering apoptosis.
Doxorubicin : An anthracycline antibiotic, doxorubicin has a multi-faceted mechanism. It intercalates into DNA, inhibiting the progression of topoisomerase II, which leads to DNA strand breaks.[9][15][16] It also generates reactive oxygen species (ROS), causing cellular damage.
Paclitaxel : Belonging to the taxane class of drugs, paclitaxel stabilizes microtubules, which are essential components of the cell's cytoskeleton.[17] This stabilization disrupts the normal dynamic process of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[18]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anticancer properties of compounds like this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, the treatment medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization : The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[15][19]
-
Absorbance Reading : The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis by Western Blot
Western blotting is used to detect specific proteins involved in the apoptotic pathway.
-
Protein Extraction : Cells are treated with the test compound, harvested, and lysed to extract total protein.
-
Protein Quantification : The protein concentration of each lysate is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[20]
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[21]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation : Cells are treated with the test compound, harvested, and then fixed in cold 70% ethanol.[18]
-
Staining : The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.[17][22]
-
Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.
-
Data Analysis : The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Caption: A typical workflow for evaluating the in vitro anticancer activity of a test compound.
References
- 1. researchgate.net [researchgate.net]
- 2. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nanocellect.com [nanocellect.com]
Unveiling Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay for 2,2-Dimethyl-6-nitro-chroman-4-one
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound reaches and binds to its intended molecular target within the complex cellular environment is a critical step in the drug discovery pipeline. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique to verify such target engagement. This guide provides a comprehensive comparison of CETSA with alternative methods for assessing the target engagement of 2,2-Dimethyl-6-nitro-chroman-4-one, complete with experimental protocols and data presentation frameworks.
While specific target engagement data for this compound is not publicly available, this guide will utilize the established principles of CETSA and other target engagement assays to provide a framework for researchers to design and execute their own studies.
The Principle of Target Engagement: Ligand-Induced Stabilization
At the heart of many target engagement assays lies the principle of ligand-induced stabilization. When a small molecule, such as this compound, binds to its protein target, it can increase the protein's resistance to thermal denaturation. CETSA leverages this phenomenon by subjecting cells or cell lysates to a heat gradient and then measuring the amount of soluble, non-denatured target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the compound is indicative of direct binding.
Comparative Analysis of Target Engagement Assays
Several techniques are available to assess target engagement, each with its own set of advantages and limitations. The choice of assay depends on factors such as the nature of the target, the affinity of the compound, and the desired throughput.
| Assay | Principle | Advantages | Limitations | Typical Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating. | Label-free, applicable in intact cells and lysates, reflects physiological conditions.[1][2][3] | Requires a specific antibody for detection (Western blot), lower throughput for traditional format.[3] | Melt curve (Tagg) shift, Isothermal dose-response (ITDR) curves.[2] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding alters the susceptibility of the target protein to proteolytic degradation. | Label-free, does not require protein modification, suitable for weak or transient interactions.[4][5] | Requires careful optimization of protease concentration, traditionally lower throughput.[4] | Degree of protease protection measured by Western blot or mass spectrometry. |
| Bioluminescence Resonance Energy Transfer (BRET), e.g., NanoBRET™ | Measures the proximity between a NanoLuc-tagged target protein and a fluorescent tracer, which is displaced by the test compound. | High-throughput, quantitative, can be performed in live cells, provides real-time data.[5] | Requires genetic modification of the target protein, potential for steric hindrance from the tag.[5] | IC50 value representing the displacement of the tracer.[5] |
| Real-Time CETSA (RT-CETSA) | A modification of CETSA that monitors protein aggregation in real-time using a luminescent reporter fused to the target protein. | Higher throughput than traditional CETSA, captures the full aggregation profile from a single sample.[6][7] | Requires genetic modification of the target protein. | Real-time aggregation curves, Tagg shift.[6][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for CETSA and its alternatives, which should be optimized for the specific target of this compound.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA procedures.[2][9][10]
1. Cell Culture and Treatment:
-
Culture cells expressing the putative target of this compound to an appropriate confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
2. Heat Shock:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Apply a temperature gradient using a thermal cycler (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes.[5][11]
-
Immediately cool the samples on ice for 3 minutes.[2]
3. Cell Lysis and Protein Quantification:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.[5]
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[2]
-
Collect the supernatant and determine the protein concentration.
4. Protein Analysis:
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting using a specific antibody against the target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
5. Data Analysis:
-
Plot the percentage of soluble protein against the temperature to generate a melt curve. The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg).[11]
-
For isothermal dose-response (ITDR) experiments, heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration.[2]
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol is based on the general principles of the DARTS assay.[4][5]
1. Cell Lysis and Lysate Preparation:
-
Prepare a cell lysate from cells expressing the target of interest using a suitable lysis buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate.
2. Compound Incubation:
-
Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control.
3. Limited Proteolysis:
-
Add a mild concentration of a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time.
-
Stop the digestion by adding a protease inhibitor cocktail or by heat inactivation.
4. Protein Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
5. Data Analysis:
-
Compare the band intensity of the target protein in the compound-treated samples to the vehicle-treated control. An increase in the band intensity indicates that the compound protected the protein from proteolysis.
Visualizing Workflows and Pathways
To further clarify the experimental processes and potential biological context, the following diagrams are provided.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Given the lack of information on the specific mechanism of action for this compound, a hypothetical signaling pathway is presented below to illustrate how such a diagram could be constructed once the target and its downstream effects are identified. For instance, chromanone derivatives have been investigated as inhibitors of DNA-dependent protein kinase (DNA-PK).[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,2-Dimethyl-6-nitro-chroman-4-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 2,2-Dimethyl-6-nitro-chroman-4-one (CAS No. 111478-49-0), a pale-yellow to yellow-brown solid organic compound.
Hazard Profile and Safety Information
Understanding the hazard profile of this compound is the first critical step in its safe management. The compound is classified with the following hazards:
| Hazard Statement | GHS Code | Description |
| H302 | Acute Tox. 4 | Harmful if swallowed.[1] |
| H315 | Skin Irrit. 2 | Causes skin irritation.[1] |
| H319 | Eye Irrit. 2 | Causes serious eye irritation.[1] |
Precautionary Measures:
To mitigate these risks, the following precautionary measures should be strictly followed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is also important to note that nitro-containing organic compounds, particularly di-nitro and tri-nitro compounds, can be potentially explosive, especially when they dry out. While this compound is a mono-nitro compound, this potential hazard should be taken into consideration during its handling and disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with institutional guidelines and local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Waste Characterization: This compound is a nitroaromatic organic solid and should be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams, especially with incompatible materials. It should be kept in a dedicated, closed, and properly labeled container. Avoid contact with strong oxidizing agents and bases.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or a face shield when handling this waste.
3. Containerization:
-
Primary Container: Collect waste this compound in a chemically resistant container with a secure lid. The container must be in good condition and compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "111478-49-0," and the appropriate hazard pictograms (e.g., GHS07 for acute toxicity).[2]
4. Storage:
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.
5. Disposal Request and Pickup:
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste disposal. This typically involves submitting a hazardous waste pickup request to your Environmental Health and Safety (EHS) department.
-
Documentation: Complete all necessary paperwork accurately, providing a full description of the waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Emergency Procedures: Spills and Exposure
-
Spill: In the event of a spill, avoid generating dust. The spilled material should be carefully swept up or vacuumed into a suitable, labeled container for disposal. Ensure the area is well-ventilated.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for guidance on chemical waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
